molecular formula C6H9NO6 B12391928 Isosorbide-2-mononitrate-13C6

Isosorbide-2-mononitrate-13C6

Numéro de catalogue: B12391928
Poids moléculaire: 197.10 g/mol
Clé InChI: YWXYYJSYQOXTPL-GVZKVBLJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isosorbide-2-mononitrate-13C6 is a useful research compound. Its molecular formula is C6H9NO6 and its molecular weight is 197.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C6H9NO6

Poids moléculaire

197.10 g/mol

Nom IUPAC

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate

InChI

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

Clé InChI

YWXYYJSYQOXTPL-GVZKVBLJSA-N

SMILES isomérique

[13CH2]1[13C@H]([13C@@H]2[13C@H](O1)[13C@H]([13CH2]O2)O[N+](=O)[O-])O

SMILES canonique

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O

Origine du produit

United States

Foundational & Exploratory

What is Isosorbide-2-mononitrate-13C6 and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Isosorbide-2-mononitrate-13C6, a stable isotope-labeled compound designed for use in quantitative analytical studies. This document is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for the accurate quantification of Isosorbide-2-mononitrate.

Introduction to this compound

This compound is the ¹³C labeled version of Isosorbide-2-mononitrate.[1][2] It is a high-purity stable isotope-labeled internal standard used for the accurate quantification of Isosorbide-2-mononitrate in complex matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] The incorporation of six carbon-13 isotopes provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This co-elution characteristic is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative results.[4]

Isosorbide-2-mononitrate itself is a metabolite of Isosorbide Dinitrate and is used as an antianginal agent to prevent chest pain in patients with coronary artery disease. Therefore, accurate measurement of its concentration in biological samples is essential in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Isosorbide-2-mononitrate, with the exception that all six carbon atoms have been replaced with the carbon-13 isotope.

IUPAC Name: (3S,3aS,S,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate-13C6[3]

Chemical Formula: ¹³C₆H₉NO₆

SMILES: O=--INVALID-LINK--O[13C@@H]1--INVALID-LINK--([H])[13C@]2([H])O[13CH2]1[3]

The following table summarizes the key quantitative data for this compound:

PropertyValueSource(s)
CAS Number 1391051-97-0[3]
Molecular Formula ¹³C₆H₉NO₆[3][5]
Molecular Weight 197.09 g/mol [3][5]
Purity (by HPLC) ≥95%[3]

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, a general methodology for its use as a stable isotope-labeled internal standard in LC-MS based quantitative analysis is provided below. This protocol is intended as a guideline and should be optimized for specific applications.

General Protocol for Quantification of Isosorbide-2-mononitrate using this compound as an Internal Standard

Objective: To accurately quantify the concentration of Isosorbide-2-mononitrate in a biological matrix (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard.

Materials:

  • Isosorbide-2-mononitrate analytical standard

  • This compound internal standard

  • Biological matrix (e.g., plasma, urine)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Isosorbide-2-mononitrate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known amounts of the Isosorbide-2-mononitrate stock solution into the blank biological matrix to achieve a range of concentrations that covers the expected analyte concentration in the samples.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw the unknown samples, calibration standards, and QC samples.

    • To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the this compound working solution to achieve a constant concentration across all samples.

    • Perform sample extraction to remove proteins and other interfering substances. This can be achieved by:

      • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile), vortex, and centrifuge. Collect the supernatant.

      • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, vortex, and centrifuge. Collect the organic layer.

      • Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash, and elute the analyte.

    • Evaporate the solvent from the extracted samples and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC method, including the analytical column, mobile phases, gradient, and flow rate, to achieve chromatographic separation of Isosorbide-2-mononitrate from matrix components.

    • Optimize the MS/MS parameters for both Isosorbide-2-mononitrate and this compound. This includes selecting the precursor and product ions for multiple reaction monitoring (MRM) and optimizing collision energy and other source parameters.

    • Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the analyte (Isosorbide-2-mononitrate) and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor is typically used.

    • Determine the concentration of Isosorbide-2-mononitrate in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Labeled-Unlabeled Relationship

The following diagram illustrates the direct relationship between Isosorbide-2-mononitrate and its stable isotope-labeled counterpart.

G cluster_0 Isosorbide-2-mononitrate cluster_1 Isotope Labeled Analog Unlabeled Isosorbide-2-mononitrate (Analyte) Labeled This compound (Internal Standard) Unlabeled->Labeled Isotopic Labeling (6 x 13C) Labeled->Unlabeled Chemical Equivalence

Caption: Relationship between unlabeled and 13C-labeled Isosorbide-2-mononitrate.

References

An In-depth Technical Guide to the Synthesis and Purification of Isosorbide-2-mononitrate-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Isosorbide-2-mononitrate-¹³C₆, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

Isosorbide-2-mononitrate is an active metabolite of isosorbide dinitrate, a vasodilator used in the treatment of angina pectoris. The ¹³C₆-labeled analog serves as an invaluable tool in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), by enabling precise and accurate measurement of the drug and its metabolites in biological matrices. This guide outlines a feasible synthetic pathway starting from commercially available ¹³C₆-labeled sorbitol and details the subsequent purification steps to obtain the high-purity final product.

Synthesis Pathway

The synthesis of Isosorbide-2-mononitrate-¹³C₆ is a multi-step process that begins with the conversion of D-Sorbitol-¹³C₆ to Isosorbide-¹³C₆, followed by dinitration and subsequent selective monode-nitration.

Synthesis_Pathway Sorbitol D-Sorbitol-¹³C₆ Isosorbide Isosorbide-¹³C₆ Sorbitol->Isosorbide Acid-catalyzed dehydration Dinitrate Isosorbide-2,5-dinitrate-¹³C₆ Isosorbide->Dinitrate Nitration (HNO₃/H₂SO₄) Mononitrate Isosorbide-2-mononitrate-¹³C₆ Dinitrate->Mononitrate Selective reduction (FeSO₄·7H₂O) Workflow cluster_synthesis Synthesis cluster_purification Purification Start D-Sorbitol-¹³C₆ Step1 Dehydration Start->Step1 Intermediate1 Isosorbide-¹³C₆ Step1->Intermediate1 Step2 Dinitration Intermediate1->Step2 Intermediate2 Isosorbide-2,5-dinitrate-¹³C₆ Step2->Intermediate2 Step3 Selective Reduction Intermediate2->Step3 Crude_Product Crude Isosorbide-2-mononitrate-¹³C₆ Step3->Crude_Product Purification_Step1 Crystallization Crude_Product->Purification_Step1 Purification_Step2 Preparative HPLC Purification_Step1->Purification_Step2 Final_Product Pure Isosorbide-2-mononitrate-¹³C₆ Purification_Step2->Final_Product

Physical and chemical properties of Isosorbide-2-mononitrate-13C6.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Isosorbide-2-mononitrate-13C6, tailored for researchers, scientists, and drug development professionals. This isotopically labeled compound serves as a critical internal standard for the quantification of its parent drug, Isosorbide-2-mononitrate, a widely used antianginal agent.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Isosorbide-2-mononitrate, where the six carbon atoms have been replaced with the 13C isotope. This labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1][2]

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (3S,3aS,S,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate-13C6[3]
CAS Number 1391051-97-0 (Relative Stereo)[3]
Molecular Formula 13C6H9NO6[3][4]
Molecular Weight 197.09 g/mol [3][4]
Appearance White to Off-White Crystalline Solid (unlabeled)[5]
Melting Point 89-90 °C (for Isosorbide-5-mononitrate-13C6)[6]
Solubility Soluble in Acetone, DMF, DMSO, EtOH, MeOH (for Isosorbide-5-mononitrate-13C6)[6]
Storage Refrigerator (2-8°C) for long-term storage[3]

Mechanism of Action and Signaling Pathway

Isosorbide mononitrate, the parent compound, is a vasodilator that exerts its effects by donating nitric oxide (NO).[2] The released NO activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation. This vasodilation, predominantly of the venous system, reduces cardiac preload and, to a lesser extent, afterload, thereby decreasing myocardial oxygen demand.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Isosorbide-2-mononitrate Isosorbide-2-mononitrate Isosorbide-2-mononitrate_in Isosorbide-2- mononitrate Isosorbide-2-mononitrate->Isosorbide-2-mononitrate_in Diffusion NO Nitric Oxide (NO) Isosorbide-2-mononitrate_in->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease Phosphorylation of targets Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: Signaling pathway of Isosorbide-2-mononitrate leading to vasodilation.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below are representative protocols for synthesis, purification, and analysis.

Synthesis of Isosorbide Mononitrate

A common synthetic route to isosorbide mononitrates involves the direct nitration of isosorbide. The following is a generalized procedure adapted from literature.[7]

Experimental Workflow: Synthesis of Isosorbide Mononitrate

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Isosorbide Isosorbide Nitration Direct Nitration of Isosorbide Isosorbide->Nitration Nitrifying_reagent Nitrifying Reagent (e.g., HNO₃/Acetic Anhydride/Acetic Acid) Nitrifying_reagent->Nitration Quenching Quenching with Water Nitration->Quenching Separation Separation of Dinitrate Quenching->Separation Neutralization Neutralization & Salt Formation Separation->Neutralization Extraction Solvent Extraction Neutralization->Extraction Concentration Concentration Extraction->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product High-Purity Isosorbide Mononitrate Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of isosorbide mononitrate.

Methodology:

  • Preparation of Nitrating Agent: A nitrating agent is prepared by mixing concentrated nitric acid, acetic acid, and acetic anhydride at a controlled low temperature (e.g., 0-5 °C).[7]

  • Nitration: Isosorbide is dissolved in a suitable solvent and the prepared nitrating agent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period to yield a mixture of isosorbide mononitrates and dinitrate.[7]

  • Quenching and Separation: The reaction is quenched by the addition of water. The less soluble isosorbide dinitrate precipitates and can be removed by filtration.[7]

  • Purification: The filtrate containing the mononitrates is neutralized. The product can be extracted with an organic solvent. The organic layer is then concentrated, and the crude product is purified by recrystallization to yield high-purity isosorbide mononitrate.[7][8]

Bioanalytical Method for Quantification (LC-MS/MS)

The following is a representative LC-MS/MS method for the quantification of isosorbide mononitrate in human plasma, using this compound as an internal standard. This protocol is adapted from a method for the 5-mononitrate isomer.

Table 2: LC-MS/MS Parameters for Isosorbide Mononitrate Analysis

ParameterCondition
Internal Standard This compound
Sample Preparation Protein precipitation or liquid-liquid extraction
Chromatographic Column C18 reverse-phase column
Mobile Phase Acetonitrile and water with additives (e.g., ammonium acetate)
Ionization Mode Electrospray Ionization (ESI), often in negative mode
Mass Transition (Analyte) Varies depending on adduct formation (e.g., [M+acetate]⁻)
Mass Transition (IS) Varies depending on adduct formation (e.g., [M+6+acetate]⁻)

Experimental Workflow: Bioanalytical Sample Analysis

Bioanalytical_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification

Caption: Workflow for the quantification of isosorbide mononitrate in plasma.

Methodology:

  • Sample Preparation: To a known volume of plasma sample, a precise amount of this compound internal standard solution is added.

  • Extraction: Proteins are precipitated by adding a suitable organic solvent (e.g., acetonitrile). The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Spectroscopic Data

Table 3: Mass Spectrometry Data

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Isosorbide-2-mononitrateVaries with adductVariesESI Negative
This compoundPrecursor + 6 amuVariesESI Negative

Note: The exact m/z values will depend on the adduct formed during ionization (e.g., acetate adduct).

A predicted 13C NMR spectrum for the unlabeled Isosorbide Mononitrate is available in public databases and can serve as a reference for characterizing the 13C-labeled compound.[9]

Applications in Research and Drug Development

This compound is an indispensable tool in pharmacokinetic and bioequivalence studies of Isosorbide-2-mononitrate. Its use as an internal standard allows for the accurate and precise quantification of the drug in complex biological matrices such as plasma and urine.[2][10] This is crucial for:

  • Determining key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

  • Assessing the bioequivalence of generic formulations against the reference product.

  • Investigating drug metabolism and excretion pathways.

  • Supporting toxicology and safety studies.

References

Isosorbide-2-mononitrate-13C6 CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Isosorbide-2-mononitrate-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Isosorbide-2-mononitrate in biological matrices. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in bioanalytical assays, and the relevant pharmacological pathway of its unlabeled counterpart.

Core Compound Data

The quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

ParameterValueReferences
CAS Number 1391051-97-0[1][2][3]
Molecular Weight 197.09 g/mol [1][2][4]
Molecular Formula ¹³C₆H₉NO₆[1][3][4]

Pharmacological Significance: The Nitric Oxide Signaling Pathway

Isosorbide mononitrate, the unlabeled analogue, exerts its therapeutic effects primarily as a vasodilator. This action is mediated through the nitric oxide (NO) signaling pathway. The drug acts as an NO donor, initiating a cascade of events that lead to the relaxation of vascular smooth muscle. This mechanism is fundamental to its use in treating conditions like angina pectoris.[1][2][5]

The key steps in this pathway are:

  • Nitric Oxide Release : Isosorbide mononitrate is metabolized, releasing nitric oxide (NO).[2][4][5]

  • Guanylate Cyclase Activation : NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[2][4]

  • cGMP Production : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4]

  • Protein Kinase G Activation : Increased levels of cGMP activate cGMP-dependent protein kinase G (PKG).[2]

  • Smooth Muscle Relaxation : PKG activation leads to a decrease in intracellular calcium levels, resulting in the relaxation of the smooth muscle and vasodilation.[2]

Nitric_Oxide_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell ISMN Isosorbide Mononitrate NO Nitric Oxide (NO) ISMN->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Nitric Oxide Signaling Pathway of Isosorbide Mononitrate.

Experimental Protocols: Bioanalytical Quantification

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of isosorbide mononitrate in biological samples such as plasma.[6][7]

Methodology for Quantification of Isosorbide Mononitrates in Human Plasma

This protocol is a representative example based on established methods for the analysis of isosorbide mononitrates.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (containing this compound).

  • Vortex for 30 seconds.

  • Add 200 µL of a precipitating agent (e.g., acetonitrile or ethyl acetate) to precipitate plasma proteins.[7][8]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A chiral column is necessary to separate isosorbide-2-mononitrate and isosorbide-5-mononitrate isomers.[6] Alternatively, a C18 column can be used for general quantification if isomer separation is not required.[7][8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate in water).[7][8]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (isosorbide mononitrate) and the internal standard (this compound) would be monitored. For instance, acetate adducts may be monitored for enhanced ionization.[6]

4. Data Analysis

  • The concentration of isosorbide mononitrate in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Experimental_Workflow cluster_workflow Bioanalytical Workflow Sample Plasma Sample IS Add Internal Standard (this compound) Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing (Peak Area Ratio) LC_MS->Data Concentration Concentration Determination Data->Concentration

Caption: Workflow for Bioanalytical Quantification.

References

A Technical Guide to Commercial Sourcing of Isosorbide-2-mononitrate-¹³C₆ for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Isosorbide-2-mononitrate-¹³C₆, a stable isotope-labeled internal standard crucial for pharmacokinetic, metabolic, and bioanalytical studies. Accurate quantification of drug molecules and their metabolites is fundamental to drug development, and the use of stable isotope-labeled standards is the gold standard for mass spectrometry-based assays. This document offers a comparative summary of suppliers, their product specifications, and a logical workflow for selecting the appropriate material for your research needs.

Commercial Supplier Landscape

The acquisition of high-purity, well-characterized research compounds is a critical first step in any experimental workflow. Several commercial suppliers offer Isosorbide-2-mononitrate-¹³C₆ for research purposes. The following table summarizes the key technical specifications provided by these vendors. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from their chosen supplier prior to purchase to obtain comprehensive purity and characterization data.

SupplierProduct Name/CodeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAvailable Quantities
Clearsynth Isosorbide-2-Mononitrate-¹³C₆ / CS-O-305021391051-97-0¹³C₆H₉NO₆197.09Purity by HPLC mentioned, specific % not listed1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg
MedChemExpress Isosorbide-2-mononitrate-¹³C₆ / HY-143843S1391051-97-0¹³C₆H₉NO₆197.09CoA available upon requestContact for details
Simson Pharma Isosorbide-¹³C₆-2-nitrate / I170009Not Available¹³C₆H₉NO₆197.09CoA provided with every compoundCustom Synthesis
LGC Standards Isosorbide-¹³C₆ 2-NitrateNot explicitly listedNot explicitly listedNot explicitly listed>90%1 mg, 10 mg

Note: Some suppliers may list the 5-mononitrate isomer. Researchers should carefully verify the product specifications to ensure they are acquiring the correct isomer for their studies.

Experimental Workflow and Methodologies

While specific experimental protocols are application-dependent and proprietary to the developing laboratory, a general workflow for the use of Isosorbide-2-mononitrate-¹³C₆ as an internal standard in a quantitative bioanalytical method (e.g., LC-MS/MS) is outlined below.

Fig. 1: Generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

A critical aspect of utilizing Isosorbide-2-mononitrate-¹³C₆ is the development of a robust analytical method. This typically involves:

  • Preparation of Stock Solutions: Accurately weigh and dissolve the labeled standard in a suitable organic solvent to prepare a stock solution of known concentration.

  • Method Development: Develop a liquid chromatography method capable of separating the analyte from endogenous matrix components. Optimize mass spectrometry parameters for the specific multiple reaction monitoring (MRM) transitions of both the unlabeled analyte and the ¹³C₆-labeled internal standard.

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank biological matrix. A fixed concentration of the internal standard is added to all calibration standards, quality control samples, and unknown samples.

  • Sample Analysis and Data Interpretation: After sample preparation and analysis, the ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Supplier Selection Workflow

Choosing the right supplier is a critical decision that can impact the quality and reliability of research data. The following diagram illustrates a logical workflow for selecting a commercial supplier of Isosorbide-2-mononitrate-¹³C₆.

G cluster_eval Supplier Evaluation start Identify Research Need for Isosorbide-2-mononitrate-¹³C₆ search Perform Broad Search for Commercial Suppliers start->search screen Screen Suppliers based on Product Availability and Isomer Specificity search->screen tech_data Review Technical Data Sheets (CAS, Formula, etc.) screen->tech_data purity Assess Purity and Request Certificate of Analysis tech_data->purity quote Request Quotes (Price, Availability, Lead Time) purity->quote decision Select Supplier based on Quality, Cost, and Delivery quote->decision purchase Procure Material decision->purchase

Fig. 2: Logical workflow for the selection of a chemical supplier.

Key considerations in the supplier selection process include:

  • Purity and Characterization: The isotopic and chemical purity of the standard is paramount. Always request a lot-specific Certificate of Analysis to verify the identity and purity of the compound.

  • Availability and Lead Time: For time-sensitive projects, ensure the supplier has the material in stock or can provide a reliable lead time for custom synthesis.

  • Cost: While important, cost should be balanced with the quality and documentation provided by the supplier.

  • Technical Support: A supplier with responsive and knowledgeable technical support can be an invaluable resource.

This guide provides a foundational overview for researchers seeking to procure Isosorbide-2-mononitrate-¹³C₆. By following a structured approach to supplier evaluation and employing robust analytical methodologies, researchers can ensure the generation of high-quality, reproducible data in their drug development programs.

Isotopic Purity and Enrichment of Isosorbide-2-mononitrate-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment levels of Isosorbide-2-mononitrate-13C6. This isotopically labeled compound is a critical tool in pharmaceutical research, primarily utilized as an internal standard for the precise quantification of its unlabeled counterpart, Isosorbide-2-mononitrate, in biological matrices.[1][2] Understanding its isotopic purity and enrichment is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

Data Presentation: Quantitative Analysis

The isotopic purity and enrichment of this compound are key quality attributes. While specific batch data may vary, the following table summarizes typical specifications for closely related, commercially available 13C-labeled isosorbide mononitrate compounds, providing a reliable benchmark for this compound.

ParameterSpecificationAnalytical Method
Chemical Purity ≥ 95%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥ 99 atom % 13CMass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Formula ¹³C₆H₉NO₆-
Molecular Weight 197.09 g/mol -
CAS Number 1391051-97-0-

Note: Data for Isotopic Enrichment is based on the specifications for the related compound Isosorbide-5-mononitrate-1,2,3,4,5,6-13C6, as specific data for the 2-mononitrate isomer is not publicly available.[3]

Experimental Protocols

The determination of isotopic purity and enrichment of this compound involves rigorous analytical methodologies. The following sections detail the typical experimental protocols for the key analytical techniques employed.

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a primary technique for determining the isotopic enrichment of labeled compounds.[4] This method allows for the separation and quantification of ions based on their mass-to-charge ratio, enabling the differentiation between the labeled compound and any residual unlabeled or partially labeled species.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range that includes the molecular ions of the fully labeled, partially labeled, and unlabeled Isosorbide-2-mononitrate.

  • Data Analysis:

    • The intensities of the ion peaks corresponding to the different isotopic species are measured.

    • A correction for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the unlabeled molecule is applied to the measured intensities.

    • The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.

Determination of Isotopic Purity and Positional Labeling by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of the molecule and the specific positions of the isotopic labels.[4] Both ¹H and ¹³C NMR are employed.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum is acquired to confirm the overall structure of the molecule and to check for the absence of signals from proton-containing impurities.

    • The absence of significant signals corresponding to the unlabeled compound confirms high chemical purity.

  • ¹³C NMR Analysis:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • The presence of strong signals for all six carbon atoms of the isosorbide core confirms that all positions are labeled with ¹³C.

    • The high intensity of these signals relative to the noise is indicative of high isotopic enrichment.

    • Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used for more precise quantification of ¹³C enrichment in complex mixtures.[5][6]

Visualizations

The following diagrams illustrate the workflows for determining the isotopic purity and enrichment of this compound.

Isotopic_Enrichment_Workflow_MS cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing and Calculation cluster_3 Result prep Dissolve this compound in appropriate solvent ms Inject into HR-MS (e.g., TOF, Orbitrap) prep->ms acquire Acquire mass spectrum ms->acquire process Measure ion intensities of isotopic species acquire->process correct Correct for natural isotope abundance process->correct calculate Calculate isotopic enrichment correct->calculate result Isotopic Enrichment (%) calculate->result

Caption: Workflow for Isotopic Enrichment Determination by Mass Spectrometry.

Isotopic_Purity_Workflow_NMR cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation cluster_3 Result prep_nmr Dissolve this compound in deuterated solvent h1_nmr Acquire 1H NMR Spectrum prep_nmr->h1_nmr c13_nmr Acquire 13C NMR Spectrum prep_nmr->c13_nmr interpret_h1 Confirm structure and assess chemical purity h1_nmr->interpret_h1 interpret_c13 Confirm positional labeling and estimate enrichment c13_nmr->interpret_c13 result_nmr Confirmation of Structure and Labeling interpret_h1->result_nmr interpret_c13->result_nmr

Caption: Workflow for Isotopic Purity and Positional Labeling Confirmation by NMR.

References

Safety data sheet and handling precautions for Isosorbide-2-mononitrate-13C6.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Isosorbide-2-mononitrate-13C6. A specific Safety Data Sheet (SDS) for this isotopically labeled compound was not publicly available at the time of writing. The information herein is largely extrapolated from the SDS of the unlabeled parent compound, Isosorbide Mononitrate. The isotopic labeling with 13C is not expected to significantly alter the chemical's hazardous properties. However, users should always consult the official SDS provided by the supplier before handling this substance and perform their own risk assessment. This compound is intended for research use only and not for personal or veterinary use.[1][2]

Introduction

This compound is a stable isotope-labeled version of Isosorbide-2-mononitrate, a metabolite of Isosorbide Dinitrate used as an antianginal agent.[3][4][5] In a research context, it is primarily utilized as an internal standard for quantification of Isosorbide in biological samples by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its molecular formula is ¹³C₆H₉NO₆ and it has a molecular weight of approximately 197.09 g/mol .[2][6]

Hazard Identification

Based on the data for Isosorbide Mononitrate, the primary hazards are as follows:

  • Flammability: Flammable solid.[7] Keep away from heat, sparks, open flames, and other ignition sources.[3][8]

  • Health Hazards: Suspected of damaging fertility or the unborn child.[7] May cause a variety of symptoms including headaches, dizziness, and hypotension.[9][10]

GHS Hazard Pictograms (for Isosorbide Mononitrate):

  • Flame (GHS02)

  • Health Hazard (GHS08)

Signal Word: Warning[7]

Hazard Statements:

  • H228: Flammable solid.[7]

  • H361: Suspected of damaging fertility or the unborn child.[7]

Physical and Chemical Properties

A summary of the physical and chemical properties for this compound and its parent compound are presented below.

PropertyThis compoundIsosorbide Mononitrate (unlabeled)
CAS Number 1391051-97-0 (Relative Stereo)[2]16106-20-0[11]
Molecular Formula ¹³C₆H₉NO₆[2][6]C₆H₉NO₆
Molecular Weight 197.09 g/mol [2][6]191.14 g/mol [6]
Appearance Not specified (likely a solid)Solid
Storage Temperature 2-8°C (Refrigerator) for long-term storage[2][4]Room temperature[10][12]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.[8][13]

  • Avoid formation of dust and aerosols.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Avoid contact with skin and eyes.[8]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container.[12]

  • Store in a cool, well-ventilated place.[3]

  • For long-term storage, keep refrigerated at 2-8°C.[2][4]

  • Store away from heat and ignition sources.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8]
Respiratory Protection If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[8]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13][14]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]

Toxicity Data (for Isosorbide Mononitrate)

The following toxicity data is for the unlabeled Isosorbide Mononitrate and should be considered indicative for the 13C6 labeled version.

Test TypeSpeciesRouteValue
LD50 MouseOral1,771 mg/kg[7]
LD50 RatOral2,010 mg/kg[7]
LD50 MouseIntraperitoneal1,810 mg/kg[7]
LD50 RatIntraperitoneal1,760 mg/kg[7]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Assemble Required PPE a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Retrieve Compound from Storage (2-8°C) c->d e Allow to Equilibrate to Room Temperature d->e f Weigh Required Amount e->f g Prepare Stock/Working Solutions f->g h Use as Internal Standard in Analytical Run (e.g., LC-MS) g->h k Return Unused Compound to Storage g->k i Decontaminate Workspace and Equipment h->i j Dispose of Waste According to Institutional and Local Regulations i->j

Caption: General laboratory workflow for this compound.

References

Solubility Profile of Isosorbide-2-mononitrate-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Isosorbide-2-mononitrate-13C6. While specific quantitative solubility data for the isotopically labeled compound is not extensively available in public literature, the solubility is expected to be nearly identical to its unlabeled counterpart, Isosorbide-2-mononitrate. This document compiles and presents the available qualitative and quantitative solubility data for Isosorbide Mononitrate and related compounds to serve as a robust reference for research and development activities.

Introduction to this compound

Isosorbide-2-mononitrate is an organic nitrate and the major active metabolite of isosorbide dinitrate. It is a vasodilator used primarily for the prevention of angina pectoris. The 13C6 isotopically labeled version, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Understanding its solubility in various solvents is critical for the development of analytical methods, formulation design, and in vitro experimental setups.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation possibilities. The following table summarizes the available solubility information for Isosorbide Mononitrate in various solvents. It is important to note that terms like "freely soluble" and "soluble" are qualitative descriptors from pharmacopeial sources.

SolventIsosorbide-2-mononitrate / Isosorbide MononitrateIsosorbide
Water Freely Soluble[1][2]Very Soluble[3]
Quantitative (Isosorbide-5-mononitrate): 57.0 g/L[4]
Methanol Soluble[1]Very Soluble[3]
Ethanol (96%) Freely Soluble[1][5]Freely Soluble (95%)[3]
Quantitative: ~30 mg/mL[6]
Acetone Freely Soluble[1][5]
Methylene Chloride (DCM) Freely Soluble[1]
Soluble[7]
High Solubility[8]
Chloroform Soluble[1][2]
Dimethyl Sulfoxide (DMSO) Soluble[7]Quantitative: ~30 mg/mL[6]
Quantitative: 38 mg/mL[9]
Dimethylformamide (DMF) Soluble[7]Quantitative: ~30 mg/mL[6]
Ethyl Acetate Freely Soluble[2]
Toluene Slightly Soluble[2]
Hexane Almost Insoluble[1]
PBS (pH 7.2) Quantitative: ~10 mg/mL[6]

Experimental Protocol for Solubility Determination

The following outlines a general experimental workflow for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Figure 1: Experimental workflow for solubility determination.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade)

  • Orbital shaker with temperature control

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or a UV-Vis Spectrophotometer

  • Vials for sample collection

Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a suitable syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method.

Analytical Methods

A reversed-phase HPLC method is suitable for the quantification of Isosorbide Mononitrate.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

This method can be employed if this compound exhibits sufficient UV absorbance and there are no interfering substances in the solvent.

  • Solvent: The same solvent used for the solubility determination should be used as the blank.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of the compound.

  • Quantification: A standard calibration curve of absorbance versus concentration should be prepared.

Mechanism of Action: Signaling Pathway

Isosorbide Mononitrate acts as a prodrug, releasing nitric oxide (NO), which is a potent vasodilator. The released NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of vascular smooth muscle.

signaling_pathway ISMN Isosorbide Mononitrate NO Nitric Oxide (NO) ISMN->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vascular Smooth Muscle Relaxation PKG->Relaxation Leads to

Figure 2: Signaling pathway of Isosorbide Mononitrate.

Conclusion

This technical guide provides a summary of the available solubility data for this compound, primarily based on its non-labeled counterpart. The provided experimental protocol offers a standardized approach for determining its solubility in various solvents, which is essential for preclinical and pharmaceutical development. The included signaling pathway diagram illustrates the mechanism of action, providing a broader context for its pharmacological activity. Researchers and drug development professionals can utilize this information to guide their experimental design and formulation strategies.

References

An In-depth Technical Guide to the Primary Research Applications of Isosorbide-2-mononitrate-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary research applications of Isosorbide-2-mononitrate-13C6, a stable isotope-labeled version of the vasodilator drug, Isosorbide mononitrate. The core focus of this document is to detail its utility in quantitative bioanalysis and to explore its potential in metabolic research, supported by experimental data and protocols.

Core Application: Internal Standard in Quantitative Bioanalysis

The predominant research application of this compound is as an internal standard for the accurate quantification of Isosorbide mononitrate in biological matrices.[1][2][3] Its utility is particularly pronounced in pharmacokinetic and bioequivalence studies, where precise measurement of drug concentration is paramount.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification. Since this compound is chemically identical to the unlabeled analyte, it co-elutes chromatographically and exhibits similar ionization efficiency. This mitigates variations in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Isosorbide Mononitrate in Human Plasma

The following protocol is a detailed methodology for a bioequivalence study of Isosorbide mononitrate sustained-release tablets in healthy volunteers, utilizing this compound as an internal standard.[4]

1.1.1. Sample Preparation

A liquid-liquid extraction method is employed to isolate the analyte and internal standard from human plasma.

  • Materials:

    • Human plasma with K2EDTA as an anticoagulant

    • This compound (Internal Standard working solution)

    • Ethyl acetate (extraction solvent)

    • Acetonitrile-water (50:50, v/v) for stock solutions

    • Acetonitrile-2 mM ammonium acetate (50:50, v/v) for working solutions[5]

  • Procedure:

    • Prepare stock solutions of Isosorbide mononitrate and this compound at a concentration of 0.5 mg/mL in acetonitrile-water (50:50, v/v).[5]

    • Prepare a working solution of the internal standard (this compound) at a concentration of 1000 ng/mL by diluting the stock solution with acetonitrile-2 mM ammonium acetate (50:50, v/v).[5]

    • To 50 µL of human plasma, add a specified amount of the internal standard working solution.

    • Add 200 µL of ethyl acetate and vortex for a designated time to ensure thorough mixing.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

1.1.2. HPLC-MS/MS Analysis

  • Instrumentation: High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Chromatographic Column: ACE Excel 3 Super C18 column (50 x 2.1 mm, 3.0 µm).[4]

  • Mobile Phase:

    • Solvent A: 1 mM ammonium acetate solution.[4]

    • Solvent B: Acetonitrile.[4]

  • Elution: Isocratic elution at a flow rate of 0.3 mL/min.[4]

  • Total Run Time: 4.5 minutes.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • Mass Transitions:

      • Isosorbide mononitrate: m/z 250.1 → 59.0.[4]

      • This compound (IS): m/z 256.1 → 59.0.[4]

Quantitative Data from a Bioequivalence Study

The following table summarizes the pharmacokinetic parameters of a 40 mg Isosorbide mononitrate sustained-release tablet in healthy Chinese volunteers under fasting and fed conditions, where this compound was used as the internal standard.[6]

ParameterFasting Condition (Test Formulation)Fasting Condition (Reference Formulation)Fed Condition (Test Formulation)Fed Condition (Reference Formulation)
Cmax (ng/mL) 487.54 ± 69.17529.76 ± 84.64501.46 ± 68.80535.14 ± 69.89
Tmax (hr) 3.75 (1.50, 6.00)4.00 (2.50, 5.50)4.50 (1.50, 6.50)4.00 (1.50, 9.00)
AUC0-t (ng·h/mL) 6033.8 ± 1030.16271.4 ± 1111.96524.3 ± 912.96682.0 ± 972.5
AUC0-∞ (ng·h/mL) 6223.7 ± 1060.96470.2 ± 1145.66745.0 ± 956.16907.8 ± 1022.6
t1/2 (hr) 5.5 ± 0.95.6 ± 1.05.8 ± 0.95.8 ± 0.9

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (min, max) for Tmax.

Prospective Application: Tracer in Metabolic Research

While the primary documented use of this compound is as an internal standard, its stable isotope label makes it a valuable tool for investigating the metabolic fate of Isosorbide mononitrate. By administering the 13C-labeled drug, researchers can trace the parent compound and its metabolites through various biological pathways using mass spectrometry.

Studies using radiolabeled (14C) Isosorbide-5-mononitrate have elucidated its primary metabolic pathways. These studies provide a strong foundation for designing experiments with the 13C-labeled analogue.

Known Metabolic Pathways of Isosorbide Mononitrate

Following oral administration, Isosorbide mononitrate is extensively metabolized. The major metabolic pathways include:

  • Denitration: The primary metabolic route, resulting in the formation of isosorbide.[7][8][9]

  • Conjugation: Formation of glucuronide conjugates of the parent drug.[7][8][9]

  • Further Metabolism: Isosorbide can be further metabolized to sorbitol.[7][8][9]

A study with 14C-labeled Isosorbide-5-mononitrate revealed the following distribution of metabolites in urine:

  • Isosorbide: ~37% of the dose.[9]

  • Conjugated material (mainly 5-ISMN-glucuronide): ~25% of the dose.[9]

  • Sorbitol: ~7% of the dose.[9]

  • Unchanged Isosorbide-5-mononitrate: ~2% of the dose.[9]

Experimental Workflow for a Tracer Study

The following diagram illustrates a general workflow for a metabolic tracer study using this compound.

G cluster_0 In Vivo / In Vitro Model cluster_1 Sample Collection & Preparation cluster_2 Analysis cluster_3 Data Interpretation A Administration of This compound B Biological Sample Collection (e.g., Plasma, Urine) A->B Incubation/ Dosing Period C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Identification and Quantification of 13C-labeled Metabolites D->E F Metabolic Pathway Elucidation E->F G cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell Isosorbide Mononitrate Isosorbide Mononitrate NO Nitric Oxide (NO) Isosorbide Mononitrate->NO Metabolism sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates PKG_active PKG (active) PKG_inactive->PKG_active Vasodilation Vasodilation PKG_active->Vasodilation Leads to

References

An In-depth Technical Guide on the Mechanism of Action of Isosorbide-2-Mononitrate

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Tracer" Application: The primary and well-established clinical application of Isosorbide-2-mononitrate (ISMN) is as a vasodilator for the prevention of angina pectoris.[1][2][3] Its use as a "tracer" in the conventional sense, such as a radiolabeled molecule for imaging studies, is not a widely documented application. This guide will therefore focus on "tracing" the molecule's path and mechanism of action from administration to physiological effect, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Isosorbide-2-mononitrate is an organic nitrate and a primary active metabolite of isosorbide dinitrate.[1] It serves as a prodrug for nitric oxide (NO), a potent vasodilator, to prevent and manage angina pectoris.[1][2]

Core Mechanism of Action: Nitric Oxide Donation and Vasodilation

The therapeutic effects of Isosorbide-2-mononitrate are mediated through its conversion to nitric oxide (NO).[2][4] This process leads to the relaxation of vascular smooth muscle, resulting in the widening of blood vessels (vasodilation).[2] The primary action is on veins, which reduces the amount of blood returning to the heart, known as cardiac preload.[1][2] At higher doses, it also dilates arteries, reducing the resistance the heart pumps against, known as afterload.[1][2] This overall reduction in cardiac workload decreases the oxygen demand of the heart muscle.[2][5]

The key steps in the mechanism are:

  • Bioactivation to Nitric Oxide: Isosorbide mononitrate is metabolized to release nitric oxide.[1][2] This conversion is thought to occur via multiple pathways, potentially involving cytochrome P450 enzymes in the endoplasmic reticulum.[6][7]

  • Activation of Soluble Guanylyl Cyclase (sGC): The released NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylyl cyclase.[2][8]

  • Increase in Cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][8]

  • Activation of Protein Kinase G (PKG): Increased levels of cGMP act as a second messenger, activating cGMP-dependent protein kinase G (PKG).[2]

  • Reduction of Intracellular Calcium: PKG phosphorylates several target proteins that lead to a decrease in the concentration of intracellular calcium.[2]

  • Smooth Muscle Relaxation: The reduction in intracellular calcium results in the dephosphorylation of myosin light chains, causing the vascular smooth muscle to relax and the blood vessel to dilate.[9]

Pharmacokinetics

Isosorbide-2-mononitrate is rapidly and completely absorbed after oral administration and is not subject to first-pass metabolism in the liver, leading to a bioavailability of virtually 100%.[10][11][12]

ParameterValueReference
Bioavailability ~100%[10][11][12]
Time to Peak Plasma Concentration (Tmax) 30-60 minutes[11][12]
Elimination Half-Life (t½) ~1.9 - 5 hours[10][12][13]
Volume of Distribution (Vd) ~0.6 L/kg[1][4]
Plasma Protein Binding < 5%[1][11]
Metabolism Primarily denitration to inactive metabolites (isosorbide and sorbitol) and glucuronidation.[1][11]
Excretion ~93% excreted in the urine within 48 hours, with only about 2% as unchanged drug.[1][11]

Signaling Pathway Diagram

Isosorbide-2-mononitrate Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell ISMN_drug Isosorbide-2-mononitrate ISMN_cell Isosorbide-2-mononitrate ISMN_drug->ISMN_cell Diffusion NO Nitric Oxide (NO) ISMN_cell->NO Metabolism (e.g., CYP450) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation

Caption: Mechanism of Isosorbide-2-mononitrate leading to vasodilation.

Experimental Protocols

In Vitro Assessment of Vasodilatory Activity

This protocol is a generalized method based on common practices for studying the effects of vasodilators on isolated blood vessels.[14][15]

Objective: To determine the concentration-response relationship of Isosorbide-2-mononitrate in inducing relaxation of pre-contracted arterial smooth muscle.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

    • The thoracic aorta is excised and placed in cold Krebs-bicarbonate buffer (composition in mM: NaCl 111.2, KCl 5.0, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.0, NaHCO3 12.0, glucose 11.1).

    • The aorta is cleaned of adherent connective tissue, and the endothelium is removed by gentle rubbing of the intimal surface.

    • The vessel is cut into rings of 3-4 mm in length.

  • Experimental Setup:

    • Aortic rings are mounted in organ baths containing 30 mL of Krebs-bicarbonate buffer, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • The rings are connected to isometric force transducers to record changes in tension.

    • Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Procedure:

    • After equilibration, the aortic rings are contracted with a submaximal concentration of phenylephrine (1 µM) or potassium chloride (60 mM).[15]

    • Once a stable contraction plateau is reached, cumulative concentrations of Isosorbide-2-mononitrate (e.g., 10⁻⁹ to 10⁻⁴ M) are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

    • A concentration-response curve is generated to determine the EC₅₀ (the concentration of ISMN that produces 50% of the maximal relaxation).

Determination of Isosorbide-2-Mononitrate in Human Plasma by HPLC-MS/MS

This protocol is a summary of a common bioanalytical method for quantifying drug concentrations in plasma.[16][17][18]

Objective: To accurately measure the concentration of Isosorbide-2-mononitrate in human plasma samples for pharmacokinetic studies.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 50 µL aliquot of human plasma, add an internal standard (e.g., ¹³C₆-Isosorbide-5-mononitrate).[16]

    • Add 200 µL of ethyl acetate as the extraction solvent.[16]

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the organic and aqueous layers.

    • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase solution for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • HPLC System: A system such as a Shimadzu LC-20A or equivalent.[16]

    • Analytical Column: A reverse-phase column, for example, a ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm).[16]

    • Mobile Phase: An isocratic mixture of an organic phase (e.g., acetonitrile) and an aqueous phase (e.g., 2 mM ammonium acetate in water) at a ratio of 90:10 (v/v).[16]

    • Flow Rate: 0.3-0.8 mL/min.[17][19]

    • Injection Volume: 5 µL.[16]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).[16]

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of spiked calibration standards in blank plasma.

    • The concentration of Isosorbide-2-mononitrate in the unknown samples is determined from this calibration curve. The linear range is typically from 5.00 to 1000 ng/mL.[16][18]

Experimental Workflow Diagram

Experimental Workflow cluster_invitro In Vitro Vasodilation Assay cluster_invivo In Vivo Pharmacokinetic Study Tissue_Prep Aortic Ring Preparation Mounting Mount in Organ Bath Tissue_Prep->Mounting Contraction Induce Contraction (Phenylephrine) Mounting->Contraction Drug_Addition Add Cumulative Doses of ISMN Contraction->Drug_Addition Data_Analysis_vitro Record Relaxation & Analyze EC50 Drug_Addition->Data_Analysis_vitro Dosing Oral Administration of ISMN to Subjects Sampling Collect Blood Samples at Time Points Dosing->Sampling Plasma_Sep Separate Plasma Sampling->Plasma_Sep Extraction Liquid-Liquid Extraction Plasma_Sep->Extraction Analysis_invivo HPLC-MS/MS Analysis Extraction->Analysis_invivo PK_Analysis Pharmacokinetic Modeling Analysis_invivo->PK_Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of Isosorbide-2-mononitrate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isosorbide-2-mononitrate (IS-2-MN) is one of the primary active metabolites of isosorbide dinitrate, a vasodilator used in the treatment of angina pectoris. Accurate quantification of IS-2-MN in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of IS-2-MN in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Isosorbide-5-mononitrate-13C6 (IS-5-MN-13C6), is employed. While the ideal internal standard would be Isosorbide-2-mononitrate-13C6, the 13C-labeled 5-isomer is a suitable alternative due to its similar chemical properties and co-elution profile, which effectively compensates for matrix effects and variations during sample processing.[1][2][3] This method is applicable for high-throughput analysis in clinical and research settings.

Principle

The method involves the extraction of Isosorbide-2-mononitrate and the internal standard from human plasma via protein precipitation or liquid-liquid extraction. The analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Isosorbide-2-mononitrate (analytical standard)

  • Isosorbide-5-mononitrate-13C6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • Ethyl Acetate

  • Human Plasma (K2EDTA)

Standard and Sample Preparation

2.1. Stock Solutions

  • Prepare stock solutions of Isosorbide-2-mononitrate and Isosorbide-5-mononitrate-13C6 at a concentration of 0.5 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[1][4]

2.2. Working Solutions

  • Prepare serial dilutions of the Isosorbide-2-mononitrate stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare the internal standard working solution by diluting the stock solution of Isosorbide-5-mononitrate-13C6 to a final concentration of 1000 ng/mL.[1][4]

2.3. Calibration Standards and Quality Control Samples

  • Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

2.4. Sample Extraction (Liquid-Liquid Extraction)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 200 µL of ethyl acetate and vortex for 1 minute.[1][5]

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • LC System: Shimadzu LC-20A or equivalent[1][5]

  • Column: ZORBAX XDB-C18, 4.6 x 50 mm, 5 µm[1][5]

  • Mobile Phase A: 2 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic at 90% Acetonitrile and 10% 2 mM Ammonium Acetate[1][5]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL[1][5]

  • Run Time: 3.5 minutes[1][5]

3.2. Mass Spectrometry

  • MS System: API 4000 tandem mass spectrometer or equivalent[1][5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[6]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Isosorbide-2-mononitrate: To be determined based on instrument tuning. Often forms an acetate adduct.[6]

    • Isosorbide-5-mononitrate-13C6: To be determined based on instrument tuning.

Data Presentation

Method Validation Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of isosorbide mononitrates.

Table 1: Calibration Curve and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Isosorbide-2-mononitrate25.0 - 5050> 0.9925.0[6]
Isosorbide-5-mononitrate5.00 - 1000> 0.995.00[1][5]

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
IS-2-MNLow75< 15< 1585-115
Mid2500< 15< 1585-115
High4000< 15< 1585-115
IS-5-MNLow156.65.891.2 - 107.1
Mid4002.44.598.9 - 102.3
High8003.53.999.4 - 101.5

Data for IS-2-MN is representative based on typical validation requirements. Data for IS-5-MN is adapted from a published study.[1][5][6]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Isosorbide-5-mononitrate87.0102.0[1][5]

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (Standard, QC, or Unknown) add_is Add Internal Standard (IS-5-MN-13C6) plasma_sample->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing (Peak Integration & Quantification) lc_ms_analysis->data_processing

Caption: Workflow for the extraction and analysis of Isosorbide-2-mononitrate from plasma.

Pharmacokinetic Relationship

pharmacokinetic_pathway isdn Isosorbide Dinitrate (ISDN) (Administered Drug) metabolism First-Pass Hepatic Metabolism isdn->metabolism is2mn Isosorbide-2-mononitrate (IS-2-MN) (Active Metabolite) metabolism->is2mn ~25% is5mn Isosorbide-5-mononitrate (IS-5-MN) (Active Metabolite) metabolism->is5mn ~75% elimination2 Elimination (t½ ≈ 1.9 hrs) is2mn->elimination2 elimination5 Elimination (t½ ≈ 5.1 hrs) is5mn->elimination5

Caption: Metabolic pathway of Isosorbide Dinitrate to its active mononitrate metabolites.[7]

References

Application Note: Quantitative Analysis of Isosorbide-2-mononitrate in Human Plasma using a Stable Isotope Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Isosorbide-2-mononitrate (IS-2-MN) in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Isosorbide-2-mononitrate-¹³C₆ as an internal standard (IS).

Introduction

Isosorbide-2-mononitrate is one of the two active metabolites of isosorbide dinitrate, a vasodilator used in the treatment of angina pectoris. Accurate quantification of IS-2-MN in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This protocol describes a robust and sensitive LC-MS/MS method for the determination of IS-2-MN in human plasma, employing a stable isotope-labeled internal standard (Isosorbide-2-mononitrate-¹³C₆) to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

The method utilizes a simple protein precipitation technique for sample preparation and electrospray ionization (ESI) in negative mode for detection.

Experimental

Materials and Reagents
  • Isosorbide-2-mononitrate (IS-2-MN) reference standard

  • Isosorbide-2-mononitrate-¹³C₆ (Internal Standard, IS)[2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Deionized water

  • Human plasma with K₂EDTA as anticoagulant

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical column (a chiral column may be required for separation from the 5-MN isomer)[4][5]

Preparation of Solutions
  • Stock Solutions (0.5 mg/mL): Prepare stock solutions of IS-2-MN and IS-¹³C₆ by dissolving the accurately weighed compounds in a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solutions: Prepare serial dilutions of the IS-2-MN stock solution with a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

  • Internal Standard Working Solution (1000 ng/mL): Dilute the IS-¹³C₆ stock solution with a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium acetate.

Sample Preparation

A protein precipitation method is employed for the extraction of IS-2-MN from human plasma.[4][5][6]

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (1000 ng/mL ¹³C₆-IS-2-MN).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

ParameterValue
HPLC Column ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 2 mM ammonium acetate in water (90:10 v/v)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Run Time 3.5 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temp. 550°C
Curtain Gas 20 psi
Collision Gas 8 psi
GS1 / GS2 50 psi / 50 psi

MRM Transitions:

Since neutral organic nitrates do not ionize well, adduct formation is often utilized for quantification.[4][5] Acetate adducts are commonly monitored in negative ESI mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (V)CXP (V)
IS-2-MN 250.162.0-50-10-22-5
¹³C₆-IS-2-MN 256.162.0-50-10-22-5

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Exit Potential.

Method Validation Summary

The described method is validated for selectivity, linearity, accuracy, precision, and stability.

ParameterResult
Linearity Range 25.0 ng/mL to 5050 ng/mL (r² > 0.99)[4][5]
Lower Limit of Quantification (LLOQ) 25.0 ng/mL[4][5]
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Intra-day Accuracy (%) 85% to 115%
Inter-day Accuracy (%) 85% to 115%
Extraction Recovery ~85%
Matrix Effect Minimal due to co-eluting internal standard

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Human Plasma Add_IS Add 50 µL ¹³C₆-IS-2-MN (IS) Plasma->Add_IS Precipitate Add 200 µL Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI-) (Negative Mode) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify Concentration (Calibration Curve) Calculate->Quantify

Caption: Experimental workflow for the quantification of Isosorbide-2-mononitrate.

G IS2MN Isosorbide-2-mononitrate NO Nitric Oxide (NO) IS2MN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Signaling pathway of Isosorbide-2-mononitrate leading to vasodilation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of Isosorbide-2-mononitrate in human plasma. The use of a stable isotope-labeled internal standard, ¹³C₆-Isosorbide-2-mononitrate, is critical for minimizing analytical variability and ensuring data quality in clinical and research settings. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis.

References

Application Note & Protocol: Quantitative Analysis of Isosorbide-2-mononitrate using Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosorbide mononitrate is an active metabolite of isosorbide dinitrate and is widely used in the treatment of angina pectoris.[1][2] Accurate and reliable quantification of isosorbide mononitrate in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) offers a robust and specific method for this purpose. This application note details a validated GC-MS method for the quantitative analysis of Isosorbide-2-mononitrate, employing Isosorbide-2-mononitrate-¹³C₆ as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations during sample preparation and analysis.[3][4]

This method involves the derivatization of Isosorbide-2-mononitrate and its internal standard to their more volatile trimethylsilyl (TMS) ethers prior to GC-MS analysis.[5] The protocol is suitable for the analysis of isosorbide mononitrate in bulk drug substances and pharmaceutical dosage forms.

Experimental Protocols

1. Materials and Reagents

  • Isosorbide-2-mononitrate reference standard

  • Isosorbide-2-mononitrate-¹³C₆ (Internal Standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

2. Standard Solution Preparation

  • Primary Stock Solution of Isosorbide-2-mononitrate (1 mg/mL): Accurately weigh 10 mg of Isosorbide-2-mononitrate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Isosorbide-2-mononitrate-¹³C₆ and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation (from a Pharmaceutical Formulation)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Isosorbide-2-mononitrate into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL internal standard working solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization Procedure

  • To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 100°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Isosorbide-2-mononitrate-TMSm/z (to be determined based on fragmentation pattern, typically includes molecular ion and major fragments)
Isosorbide-2-mononitrate-¹³C₆-TMSm/z (shifted by +6 amu compared to the unlabeled analyte)

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Range1 - 100 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Table 2: Quantitative Analysis of a Sample Formulation

Sample IDDeclared Content (mg)Measured Content (mg)% of Declared Content
Batch A2019.899.0%
Batch B2020.1100.5%
Batch C4039.598.8%

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Pharmaceutical Formulation Extraction Extraction with Methanol Sample->Extraction Weighing & Dissolving Standard Isosorbide-2-mononitrate Reference Standard Spiking Spiking with Internal Standard Standard->Spiking IS_Stock Isosorbide-2-mononitrate-¹³C₆ (Internal Standard) IS_Stock->Spiking Extraction->Spiking Drying Drying under Nitrogen Spiking->Drying Derivatization Addition of Pyridine & BSTFA Heating at 70°C Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Report Quantification->Result

References

Application of Isosorbide-2-mononitrate-13C6 in metabolic fate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Isosorbide-2-mononitrate-13C6 in Metabolic Fate Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of this compound in metabolic fate analysis. The stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic and drug metabolism studies, offering high precision and accuracy in the quantification of Isosorbide-2-mononitrate and its metabolites.

Introduction

Isosorbide-2-mononitrate (IS-2-MN) is one of the two primary active metabolites of isosorbide dinitrate (ISDN), a vasodilator used in the treatment of angina pectoris.[1][2] Understanding its metabolic fate is crucial for optimizing drug efficacy and safety. This compound is a stable isotope-labeled version of the parent drug, where six carbon atoms are replaced with the heavy isotope ¹³C.[3] This labeling allows for its use as an internal standard in mass spectrometry-based bioanalytical methods and as a tracer to elucidate metabolic pathways without the complications of radioactivity.[3][4][5]

The primary metabolic pathway for isosorbide mononitrates involves denitration to the pharmacologically inactive isosorbide, followed by potential further metabolism to sorbitol.[6] Another significant route is the conjugation of the parent drug.[6] The use of this compound enables precise tracking and quantification of these metabolic transformations.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Isosorbide-2-mononitrate (IS-2-MN) and its related compound, Isosorbide-5-mononitrate (IS-5-MN), which is the other major active metabolite of ISDN. This data is essential for designing and interpreting metabolic fate studies.

Table 1: Pharmacokinetic Parameters of Isosorbide Mononitrates

ParameterIsosorbide-2-mononitrate (IS-2-MN)Isosorbide-5-mononitrate (IS-5-MN)Reference(s)
Elimination Half-life (t½) 1.83 - 1.9 hours4.15 - 5.1 hours[1][2][7]
Volume of Distribution (Vd) 55 L38 - 48 L[1][7]
Total Plasma Clearance 23.2 L/hr8.5 L/hr[7]
Absolute Bioavailability ~100%~100%[6][7]
Plasma Protein Binding < 5%< 5%[6]

Table 2: Urinary Excretion Profile of Radiolabeled Isosorbide Mononitrate

Metabolite/Excreted FormPercentage of Dose Excreted in UrineReference(s)
Isosorbide and Sorbitol (from denitration) ~50%[6]
Conjugates of Parent Drug ~25%[6]
Unchanged Drug ~2%[6]
Total Urinary Excretion (within 48 hours) ~93%[6]

Experimental Protocols

Protocol for Quantification of Isosorbide-2-mononitrate in Human Plasma using LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isosorbide-2-mononitrate in human plasma, utilizing this compound as an internal standard.

3.1.1. Materials and Reagents

  • Isosorbide-2-mononitrate analytical standard

  • This compound (Internal Standard)

  • Human plasma (with K₂EDTA as anticoagulant)[8]

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (for liquid-liquid extraction)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 200 µL of ethyl acetate.[4]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., ZORBAX XDB-C18, 4.6 x 50 mm, 5 µm).[9]

  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate in water (e.g., 90:10 v/v).[9]

  • Flow Rate: 0.3 - 1.0 mL/min.[5][10]

  • Injection Volume: 5 µL.[9]

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mononitrates, often monitoring for acetate adducts.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Isosorbide-2-mononitrate: To be determined by direct infusion and optimization.

    • This compound: To be determined by direct infusion and optimization (precursor ion will be +6 Da compared to the unlabeled analyte).

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Quantify the concentration of Isosorbide-2-mononitrate in the unknown samples from the calibration curve.

Visualizations

Metabolic Pathway of Isosorbide-2-mononitrate

ISDN Isosorbide Dinitrate (ISDN) IS2MN This compound (Tracer) ISDN->IS2MN Metabolism IS5MN Isosorbide-5-mononitrate ISDN->IS5MN Metabolism Isosorbide Isosorbide (Inactive Metabolite) IS2MN->Isosorbide Denitration Conjugates IS-2-MN Conjugates IS2MN->Conjugates Conjugation Sorbitol Sorbitol (Inactive Metabolite) Isosorbide->Sorbitol Excretion Urinary Excretion Isosorbide->Excretion Sorbitol->Excretion Conjugates->Excretion cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Dosing Dosing with This compound Collection Biological Sample Collection (Plasma, Urine) Dosing->Collection Extraction Liquid-Liquid Extraction Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of Parent and Metabolites LCMS->Quant PK Pharmacokinetic Modeling Quant->PK Metabolite Metabolite Identification and Profiling Quant->Metabolite ISMN Isosorbide Mononitrate NO Nitric Oxide (NO) ISMN->NO Release GC Guanylate Cyclase (sGC) NO->GC Activates cGMP cyclic GMP GC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relax Smooth Muscle Relaxation PKG->Relax Vaso Vasodilation Relax->Vaso

References

Application Notes and Protocols for Stable Isotope Labeling Studies with Isosorbide-2-mononitrate-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: Application of Isosorbide-2-mononitrate-13C6 in Pharmacokinetic and Metabolic Research

Application Note: Advancing Isosorbide Mononitrate Research with Stable Isotope Labeling

Isosorbide mononitrate is an active metabolite of isosorbide dinitrate and is widely used for the prevention and treatment of angina pectoris.[1][2] Its therapeutic effect is achieved through the release of nitric oxide (NO), which leads to vascular smooth muscle relaxation and vasodilation.[3][4] A thorough understanding of its pharmacokinetics (PK) and metabolism is crucial for optimizing dosing regimens and ensuring clinical efficacy.

Stable isotope labeling offers a powerful tool for detailed pharmacokinetic and metabolic investigations. This compound, a non-radioactive, stable isotope-labeled version of the parent drug, serves two primary purposes in this context:

  • As an Internal Standard: For quantitative bioanalysis, a stable isotope-labeled internal standard is the gold standard.[5] Since this compound is chemically identical to the unlabeled drug, it co-elutes chromatographically and exhibits similar ionization efficiency in mass spectrometry. This allows it to accurately account for variations in sample preparation, extraction recovery, and matrix effects, leading to highly precise and accurate quantification of the drug in biological matrices.[5][6][7]

  • As a Tracer: When administered to a biological system, this compound can be used to trace the metabolic fate of the drug. By using mass spectrometry to distinguish between the labeled drug and its unlabeled counterparts or metabolites, researchers can elucidate metabolic pathways, calculate formation rates of metabolites, and investigate drug-drug interactions without the need for radioactive labels.

This document provides detailed protocols for a hypothetical pharmacokinetic study utilizing this compound as an internal standard for the accurate quantification of isosorbide-2-mononitrate in human plasma.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for isosorbide mononitrate (ISMN) isomers, compiled from literature sources. These values are essential for designing and interpreting pharmacokinetic studies.

Table 1: Key Pharmacokinetic Parameters of Isosorbide Mononitrate Isomers

ParameterIsosorbide-2-mononitrate (IS-2-MN)Isosorbide-5-mononitrate (IS-5-MN)Reference
Elimination Half-life (t½) ~1.9 - 3.2 hours~4.4 - 5.1 hours[8][9]
Volume of Distribution (Vd) 57 L~0.6 L/kg (approx. 42 L for 70kg person)[3][8]
Systemic Clearance 0.371 L/min115 mL/min (0.115 L/min)[10][11]
Time to Peak Plasma Conc. (Tmax) N/A (as metabolite)30 - 60 minutes[3]
Oral Bioavailability N/A~100%[10][12]
Protein Binding Not specified<5%[3]

Table 2: Primary Metabolic Pathways of Isosorbide Dinitrate (ISDN)

Parent CompoundPrimary MetabolitesSubsequent MetabolismReference
Isosorbide Dinitrate (ISDN)Isosorbide-2-mononitrate (IS-2-MN)Denitration to isosorbide[11][13]
Isosorbide-5-mononitrate (IS-5-MN)Denitration to isosorbide; Glucuronidation[1][9][11]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Isosorbide-2-mononitrate in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of orally administered isosorbide-2-mononitrate in healthy human subjects.

Study Design:

  • Single-center, open-label, single-dose study.

  • A cohort of healthy adult volunteers (n=24).

  • Subjects will receive a single oral dose of a formulation containing isosorbide-2-mononitrate.

  • Blood samples will be collected at predefined time points to characterize the plasma concentration-time profile.

Methodology:

  • Subject Screening and Enrollment:

    • Recruit healthy male and female volunteers aged 18-45 years.

    • Conduct a full medical screening, including physical examination, ECG, and standard clinical laboratory tests.

    • Obtain written informed consent from all participants.

  • Drug Administration:

    • Subjects will fast overnight for at least 10 hours before dosing.

    • Administer a single oral tablet of isosorbide-2-mononitrate (e.g., 20 mg) with 240 mL of water.

    • Record the exact time of administration.

  • Blood Sample Collection:

    • Collect venous blood samples (approx. 5 mL) into tubes containing K2EDTA as an anticoagulant.

    • Sampling time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.

    • Gently invert tubes after collection to ensure proper mixing with the anticoagulant.

  • Plasma Processing and Storage:

    • Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) into two separate, clearly labeled polypropylene tubes.

    • Store plasma samples at -80°C until bioanalysis.

Protocol 2: LC-MS/MS Bioanalytical Method for Isosorbide-2-mononitrate Quantification

Objective: To accurately quantify the concentration of isosorbide-2-mononitrate in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Methodology:

  • Materials and Reagents:

    • Isosorbide-2-mononitrate reference standard

    • This compound (Internal Standard, IS)

    • HPLC-grade acetonitrile, methanol, and water

    • Ammonium acetate

    • Human plasma (drug-free)

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the analyte and IS in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions from the stock solutions to create working solutions for calibration curve standards and quality control (QC) samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To 100 µL of plasma, add 25 µL of the IS working solution (this compound).

    • Vortex briefly to mix.

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes to extract the analyte and IS.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: High-Performance Liquid Chromatography system.

    • Column: C18 analytical column (e.g., ZORBAX XDB-C18, 4.6 x 50 mm, 5 µm).[6]

    • Mobile Phase: Isocratic elution with 90% Acetonitrile and 10% 2 mM Ammonium Acetate in water.[6]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.[6]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

    • MRM Transitions (Hypothetical):

      • Isosorbide-2-mononitrate: Monitor for acetate adducts [M+CH3COO]⁻. For example, Q1: 250.0 -> Q3: 190.0

      • This compound (IS): Q1: 256.0 -> Q3: 196.0 (Note: Exact m/z values must be optimized experimentally).

  • Method Validation and Data Analysis:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Quantify the concentration of isosorbide-2-mononitrate in the unknown samples using the regression equation from the calibration curve.

Visualizations

G cluster_legend Legend Drug Drug Enzyme Enzyme Second_Messenger Second_Messenger Effect Effect NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Mechanism of action for Isosorbide Mononitrate.

G cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase start Start Recruitment Subject Recruitment & Informed Consent start->Recruitment process process data data end End Dosing Oral Administration of Isosorbide Mononitrate Recruitment->Dosing Sampling Timed Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Quantification (using 13C6-IS) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Final Study Report PK_Analysis->Report Report->end

Caption: Experimental workflow for a pharmacokinetic study.

G parent parent metabolite metabolite end_product end_product enzyme enzyme ISDN Isosorbide Dinitrate (ISDN) IS_2_MN Isosorbide-2-mononitrate (IS-2-MN) ISDN->IS_2_MN IS_5_MN Isosorbide-5-mononitrate (IS-5-MN) ISDN->IS_5_MN invis1 ISDN->invis1 invis2 ISDN->invis2 Isosorbide Isosorbide (Inactive) IS_2_MN->Isosorbide invis3 IS_2_MN->invis3 IS_5_MN->Isosorbide Glucuronide IS-5-MN Glucuronide (Inactive) IS_5_MN->Glucuronide invis4 IS_5_MN->invis4 invis5 IS_5_MN->invis5 e1 Denitration e1->invis1 e2 Denitration e2->invis2 e3 Denitration e3->invis3 e4 Denitration e4->invis4 e5 Glucuronidation e5->invis5 invis1->IS_2_MN invis2->IS_5_MN invis3->Isosorbide invis4->Isosorbide invis5->Glucuronide

Caption: Metabolic pathway of Isosorbide Dinitrate.

References

Application Note: Quantitative Analysis of Isosorbide Mononitrate in Human Plasma using a ¹³C₆-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Isosorbide mononitrate (ISMN) is an organic nitrate vasodilator widely prescribed for the prevention of angina pectoris in patients with coronary artery disease.[1][2][3] It is the major active metabolite of isosorbide dinitrate and exerts its therapeutic effect by releasing nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells.[4][5][6] This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation and a reduction in cardiac preload and afterload.[5][7] Accurate quantification of ISMN in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal dosing and patient safety.

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of ISMN in human plasma. The method utilizes a stable isotope-labeled internal standard, ¹³C₆-Isosorbide mononitrate (¹³C₆-ISMN), to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][8] The protocol employs a simple liquid-liquid extraction (LLE) for sample preparation, providing a clean extract and minimizing ion suppression.[1][2]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of Isosorbide mononitrate in human plasma.

Materials and Reagents
  • Isosorbide mononitrate (purity ≥99.9%)

  • ¹³C₆-Isosorbide mononitrate (purity ≥99.0%)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium acetate (AR grade)

  • Deionized water (Milli-Q or equivalent)

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography: Shimadzu LC-20A or equivalent HPLC system[2]

  • Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent[1][2]

  • Analytical Column: ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm) or equivalent[2]

Preparation of Solutions
  • Stock Solutions (0.5 mg/mL):

    • Prepare stock solutions of ISMN and ¹³C₆-ISMN by dissolving the accurately weighed compounds in a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Working Standard Solutions:

    • Prepare working standard solutions of ISMN by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution (1000 ng/mL):

    • Dilute the ¹³C₆-ISMN stock solution with a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium acetate to achieve a final concentration of 1000 ng/mL.[1]

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate ISMN working standard solutions to achieve final concentrations ranging from 5.00 to 1000 ng/mL.[1][2][3]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (calibrator, QC, or unknown).[1][2]

  • Add 50 µL of the ¹³C₆-ISMN internal standard working solution (1000 ng/mL).[9]

  • Add 200 µL of ethyl acetate.[1][2][9]

  • Vortex the mixture for 1 minute.[9]

  • Centrifuge at 13,000 rpm for 5 minutes.[9]

  • Transfer 100 µL of the supernatant (organic layer) to a new tube.[9]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[9]

  • Reconstitute the residue in 200 µL of the mobile phase.[9]

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.[2][3]

HPLC-MS/MS Conditions

Chromatographic Conditions: [2][3]

ParameterValue
Column ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm)
Mobile Phase Acetonitrile and 2 mM ammonium acetate in water (90:10, v/v)
Flow Rate Isocratic
Run Time 3.5 minutes
Injection Volume 5 µL

Mass Spectrometric Conditions: [1]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions ISMN: m/z 250.0 ⟶ 59.0¹³C₆-ISMN: m/z 256.1 ⟶ 58.8
Ion Spray Voltage 4500 V
Collision Energy 20 eV

Data Presentation

The performance of the method was validated according to regulatory guidelines.[1] A summary of the quantitative data is presented below.

Table 1: Calibration Curve and Linearity [1][2][3]

ParameterResult
Calibration Range 5.00 - 1000 ng/mL
Regression Equation y = ax + b (weighted 1/x²)
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5.00 ng/mL

Table 2: Precision and Accuracy [1][2][3]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low 10≤ 6.6≤ 5.8-8.8 to 7.1
Medium 100≤ 4.5≤ 3.9-5.4 to 4.3
High 800≤ 2.4≤ 3.1-3.2 to 2.8

Table 3: Recovery and Matrix Effect [1][3]

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Isosorbide mononitrate 87.0102.0
¹³C₆-Isosorbide mononitrate (IS) 80.9Not reported

Visualizations

G Experimental Workflow for ISMN Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) is_add Add ¹³C₆-ISMN Internal Standard (50 µL) plasma->is_add lle Liquid-Liquid Extraction with Ethyl Acetate (200 µL) is_add->lle vortex Vortex (1 min) lle->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject hplc HPLC Separation (ZORBAX XDB-C18) inject->hplc msms Tandem MS Detection (MRM Mode) hplc->msms quant Quantification using Calibration Curve msms->quant report Generate Report quant->report G Isosorbide Mononitrate Mechanism of Action ISMN Isosorbide Mononitrate NO Nitric Oxide (NO) Release ISMN->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC GTP GTP sGC->GTP Converts cGMP cGMP sGC->cGMP Increased PKG Protein Kinase G (PKG) Activation cGMP->PKG Increased Ca Decreased Intracellular Ca²⁺ PKG->Ca Increased Relax Vascular Smooth Muscle Relaxation (Vasodilation) Ca->Relax Increased

References

Sample preparation techniques for plasma analysis with Isosorbide-2-mononitrate-13C6.

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction and quantification of Isosorbide-2-mononitrate from plasma samples using Isosorbide-2-mononitrate-13C6 as an internal standard. The primary method detailed is Liquid-Liquid Extraction (LLE), which has been shown to be a simple, sensitive, and robust technique for the analysis of Isosorbide mononitrates in a bioequivalence study.[1][2][3] Alternative methods such as protein precipitation and solid-phase extraction are also discussed.

Introduction

Isosorbide-2-mononitrate is one of the active metabolites of isosorbide dinitrate, a vasodilator used in the treatment of angina pectoris.[1][2] Accurate and reliable quantification of Isosorbide-2-mononitrate in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sample preparation techniques for the analysis of Isosorbide-2-mononitrate in plasma.

Recommended Sample Preparation Technique: Liquid-Liquid Extraction (LLE)

A simple and efficient liquid-liquid extraction (LLE) method using ethyl acetate is presented as the primary technique for extracting Isosorbide-2-mononitrate and its 13C6-labeled internal standard from human plasma.[1][2][3] This method has been validated and successfully applied in a bioequivalence clinical trial.[1][2]

Key Advantages:

  • High Recovery: This method demonstrates good extraction recovery for both the analyte and the internal standard.[1][2]

  • Minimal Matrix Effects: The use of a stable isotope-labeled internal standard effectively normalizes for matrix effects.[1][2]

  • Small Sample Volume: The protocol is optimized for a small plasma volume (50 µL), which is advantageous in clinical studies where sample volume may be limited.[1][2][3]

  • Simplicity and Speed: The LLE procedure is straightforward and allows for a relatively fast sample turnaround time.[1][2]

Experimental Protocol: Liquid-Liquid Extraction

This protocol is adapted from a validated method for Isosorbide-5-mononitrate and is expected to have similar performance for Isosorbide-2-mononitrate due to their structural similarities.[1][2]

Materials and Reagents:

  • Blank human plasma (with K2EDTA as anticoagulant)[4]

  • Isosorbide-2-mononitrate reference standard

  • This compound internal standard (IS)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Microcentrifuge tubes (e.g., 1.5 mL Eppendorf tubes)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex the samples to ensure homogeneity.[1][2]

  • Internal Standard Spiking: To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 1000 ng/mL).

  • Extraction: Add 200 µL of ethyl acetate to the plasma-IS mixture.[1][2][3]

  • Vortexing: Vortex mix the tube for 1 minute to ensure thorough mixing and extraction of the analyte and internal standard.[1][2]

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.[1][2]

  • Supernatant Transfer: Carefully transfer 100 µL of the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1][2]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:2 mM ammonium acetate in water, 90:10 v/v).[1][2]

  • Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1][2][3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the LLE method based on a similar study with Isosorbide-5-mononitrate.[1][2]

ParameterAnalyte (Isosorbide-5-mononitrate)Internal Standard (Isosorbide-5-mononitrate-13C6)
Mean Extraction Recovery 87.0% (RSD: 7.0%)80.9% (RSD: 9.7%)
Matrix Effect 87.0% - 95.5%-
IS-Normalized Matrix Effect 98.6% - 107.8%-
Linearity Range 5.00 – 1000 ng/mL-
Lower Limit of Quantification (LLOQ) 5.00 ng/mL-
Intra-batch Precision (RSD) 2.4% - 6.6%-
Inter-batch Precision (RSD) Not specified-
Intra-batch Accuracy (RE) -8.8% to 7.1%-
Inter-batch Accuracy (RE) Not specified-

Data adapted from a study on Isosorbide-5-mononitrate.[1][2]

Workflow Diagram

LLE_Workflow start Start: Thawed Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_solvent Add Extraction Solvent (Ethyl Acetate) add_is->add_solvent vortex Vortex Mix (1 min) add_solvent->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Plasma Sample Preparation.

Alternative Sample Preparation Techniques

While LLE is a robust method, other techniques such as protein precipitation and solid-phase extraction (SPE) can also be considered.

Protein Precipitation

Protein precipitation is a simpler and faster technique where a solvent (e.g., acetonitrile) or an acid is added to the plasma to precipitate proteins, which are then removed by centrifugation.[5][6][7]

Generic Protocol:

  • To 100 µL of plasma, add 50 µL of the internal standard solution.

  • Add 250 µL of cold acetonitrile.[5]

  • Vortex the mixture for 5 seconds.[5]

  • Centrifuge at high speed (e.g., 14,800 rpm) for 2 minutes.[5]

  • Transfer the supernatant to a new tube for analysis.

Workflow Diagram for Protein Precipitation

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitating Agent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Collect Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow for Plasma Sample Preparation.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to LLE and protein precipitation.[8][9] It involves passing the plasma sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. While more expensive and time-consuming, it can be beneficial for reducing matrix effects.

Conclusion

The Liquid-Liquid Extraction method detailed in this application note provides a reliable and sensitive approach for the quantification of Isosorbide-2-mononitrate in plasma, especially when coupled with a stable isotope-labeled internal standard like this compound. The provided protocol and performance data, adapted from a closely related compound, offer a strong starting point for method development and validation in a research or clinical setting. Researchers should perform their own method validation to ensure the performance meets the specific requirements of their studies.

References

Application Notes and Protocols for Isosorbide-2-mononitrate-13C6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Isosorbide-2-mononitrate-13C6 in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for quantitative analysis and methodologies for its application in metabolic and pharmacokinetic studies are outlined to support research and development in the pharmaceutical sciences.

Application as an Internal Standard in Quantitative NMR (qNMR)

This compound serves as an excellent internal standard for the quantitative analysis of isosorbide-2-mononitrate and related compounds by NMR spectroscopy. Its six carbon atoms are isotopically labeled with 13C, providing distinct NMR signals that do not overlap with those of the unlabeled analyte or other compounds in the sample matrix. The uniform labeling ensures that any of the carbon signals can be used for quantification, offering flexibility in method development.

The fundamental principle of quantitative NMR (qNMR) is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of the internal standard (this compound) with the integral of the analyte, the precise concentration of the analyte can be determined.

Key Advantages of this compound in qNMR:
  • Chemical Shift Separation: The 13C signals of the labeled internal standard are distinct from the 1H signals, reducing spectral overlap, a common challenge in 1H NMR.

  • Structural Similarity: As an isotopologue of the analyte, it shares similar chemical and physical properties, ensuring comparable behavior during sample preparation and analysis.

  • High Purity: Typically available in high isotopic and chemical purity, which is a prerequisite for a reliable internal standard.

Experimental Protocol for Quantitative 13C NMR

This protocol outlines the steps for the quantitative determination of Isosorbide-2-mononitrate using this compound as an internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound internal standard (e.g., 5.0 mg).
  • Accurately weigh the sample containing the analyte, Isosorbide-2-mononitrate (e.g., 10.0 mg).
  • Dissolve both the internal standard and the analyte in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or Methanol-d4) in a clean, dry vial. Ensure complete dissolution.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
  • Experiment: Acquire a quantitative 13C NMR spectrum with proton decoupling.
  • Key Parameters:
  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all carbons.
  • Relaxation Delay (d1): Set a long relaxation delay to allow for full relaxation of all carbon nuclei between scans. This is crucial for accurate quantification. A delay of at least 5 times the longest T1 relaxation time of the carbons of interest is recommended. If T1 values are unknown, a preliminary inversion-recovery experiment can be performed, or a conservative delay of 30-60 seconds can be used.
  • Acquisition Time (aq): Typically set between 1 to 3 seconds.
  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
  • Temperature: Maintain a constant temperature throughout the experiment to ensure stable spectral conditions.

3. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
  • Perform Fourier transformation.
  • Carefully phase the spectrum and perform baseline correction.
  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, any of the six carbon signals can be used. For the analyte, select a signal that is free from overlap.
  • Calculate the concentration of the analyte using the following formula:

Quantitative Data Summary
ParameterFasting StateFed State
Cmax (ng/mL) 487.54 ± 69.17501.46 ± 68.80
Tmax (h) 3.75 (1.50 - 6.00)4.50 (1.50 - 6.50)
AUC0-t (ng·h/mL) 6893.3 ± 1004.87118.0 ± 981.5
AUC0-∞ (ng·h/mL) 7284.1 ± 1085.37489.7 ± 1064.2
t1/2 (h) 6.4 ± 1.06.3 ± 0.9
Data adapted from a pharmacokinetic study using LC-MS/MS with a labeled internal standard.

Application in Metabolic and Pharmacokinetic (DMPK) Studies

The use of 13C-labeled compounds is a powerful technique for tracing the metabolic fate of drugs. This compound can be administered in vivo or in vitro, and the presence of the 13C label allows for the unambiguous identification and quantification of its metabolites by NMR and mass spectrometry.

Metabolic Pathway of Isosorbide-2-mononitrate

Isosorbide-2-mononitrate is metabolized in the body through several pathways, primarily denitration and glucuronidation. The major metabolites are isosorbide and the glucuronide conjugate of the parent drug. A minor pathway involves the formation of sorbitol.

metabolic_pathway This compound This compound Isosorbide-13C6 Isosorbide-13C6 This compound->Isosorbide-13C6 Denitration Isosorbide-2-mononitrate-glucuronide-13C6 Isosorbide-2-mononitrate-glucuronide-13C6 This compound->Isosorbide-2-mononitrate-glucuronide-13C6 Glucuronidation Sorbitol-13C6 Sorbitol-13C6 Isosorbide-13C6->Sorbitol-13C6 Metabolism

Metabolic pathway of this compound.
Experimental Workflow for a DMPK Study

The following diagram illustrates a typical workflow for a drug metabolism and pharmacokinetic study using this compound.

dmpk_workflow cluster_in_vivo In Vivo / In Vitro Administration cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Administer this compound Administer this compound Collect Blood/Urine/Tissue Samples Collect Blood/Urine/Tissue Samples Administer this compound->Collect Blood/Urine/Tissue Samples Extract Metabolites Extract Metabolites Collect Blood/Urine/Tissue Samples->Extract Metabolites NMR_Analysis 13C NMR Analysis Extract Metabolites->NMR_Analysis MS_Analysis LC-MS/MS Analysis Extract Metabolites->MS_Analysis Identify Metabolites Identify Metabolites NMR_Analysis->Identify Metabolites MS_Analysis->Identify Metabolites Quantify Parent and Metabolites Quantify Parent and Metabolites Identify Metabolites->Quantify Parent and Metabolites Determine Pharmacokinetic Parameters Determine Pharmacokinetic Parameters Quantify Parent and Metabolites->Determine Pharmacokinetic Parameters

Workflow for DMPK studies.
Protocol for Metabolite Identification by 13C NMR

  • Sample Collection and Preparation:

    • Following administration of this compound, collect biological samples (e.g., plasma, urine) at various time points.

    • Extract the metabolites from the biological matrix using a suitable method (e.g., protein precipitation with acetonitrile for plasma, or direct analysis of urine after pH adjustment and centrifugation).

    • Lyophilize the extract to remove the solvent.

    • Reconstitute the dried extract in a deuterated solvent (e.g., D2O with a phosphate buffer for pH stability) for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a high-resolution 1D 13C NMR spectrum. Due to the low natural abundance of 13C, signals from the labeled drug and its metabolites will be significantly enhanced.

    • To further aid in structural elucidation, acquire 2D NMR spectra such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation). These experiments correlate the 13C atoms with their attached protons (HSQC) and with protons that are two or three bonds away (HMBC), providing detailed structural information.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Identify the signals corresponding to the parent compound, this compound.

    • Identify new signals in the 13C spectrum that appear over time.

    • Use the 2D NMR data to piece together the structure of the metabolites by analyzing the correlation patterns. The characteristic chemical shifts of the 13C label will confirm that the identified metabolites originated from the administered drug.

Conclusion

This compound is a valuable tool for pharmaceutical research and development. Its application as an internal standard in qNMR enables accurate and precise quantification of the active pharmaceutical ingredient. Furthermore, its use in metabolic and pharmacokinetic studies provides a powerful means to trace the biotransformation of the drug, aiding in the identification and characterization of its metabolites. The protocols and methodologies described herein provide a framework for researchers to effectively utilize this isotopically labeled compound in their NMR-based investigations.

Application Notes and Protocols for Bioavailability and Bioequivalence Studies of Isosorbide-2-mononitrate using Isosorbide-2-mononitrate-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting bioavailability (BA) and bioequivalence (BE) studies of Isosorbide-2-mononitrate, a primary active metabolite of isosorbide dinitrate used in the treatment of angina pectoris.[1][2] A key component of modern bioanalytical methods for such studies is the use of a stable isotope-labeled internal standard, in this case, Isosorbide-2-mononitrate-¹³C₆. The use of stable isotopes is a powerful pharmacological tool, ideal for human studies due to their lack of toxicity.[3][4][5] This document outlines the experimental protocols, data presentation, and conceptual frameworks necessary for the successful design and execution of these studies.

The primary advantage of using isotopically labeled compounds is the ability to administer them concomitantly with the unlabeled drug, for example, in different formulations or via different routes (e.g., parenteral and oral).[3][5] This approach minimizes intra-subject variability and reduces drug exposure for the study participants.[3][5]

Key Concepts: Bioavailability and Bioequivalence

Bioavailability refers to the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. Bioequivalence, on the other hand, is the absence of a significant difference in the rate and extent to which the active ingredient in pharmaceutical equivalents becomes available at the site of drug action when administered at the same molar dose under similar conditions.[6]

cluster_0 Fundamental Concepts cluster_1 Study Types cluster_2 Regulatory Outcome A Drug Administration B Absorption A->B C Distribution B->C F Pharmacokinetic Profile (Drug Concentration in Blood Over Time) C->F D Metabolism D->F E Excretion E->F G Bioavailability (BA) Study F->G H Bioequivalence (BE) Study F->H G->H Comparison of Formulations I Therapeutic Equivalence H->I

Figure 1: Relationship between Pharmacokinetics, BA, and BE Studies.

Pharmacokinetic Data of Isosorbide Mononitrate

The following tables summarize key pharmacokinetic parameters for Isosorbide Mononitrate from various bioequivalence studies. These values are essential for designing studies and for comparing results. Isosorbide mononitrate is rapidly and completely absorbed after oral administration, with nearly 100% absolute bioavailability.[1][7] Peak plasma concentrations are typically reached within 30 to 60 minutes.[1]

Table 1: Pharmacokinetic Parameters of Isosorbide Mononitrate Sustained-Release Tablets in Healthy Volunteers (Fasting State)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 487.54 ± 69.17529.76 ± 84.64
Tmax (h) 3.75 (Median)4.00 (Median)
AUC₀-t (ng·h/mL) 7013.3 ± 1109.87119.8 ± 1158.4
AUC₀-∞ (ng·h/mL) 7311.8 ± 1177.17416.9 ± 1219.0
t₁/₂ (h) 6.3 ± 1.16.2 ± 1.0

Data from a study on 40 mg sustained-release tablets.[8]

Table 2: Pharmacokinetic Parameters of Isosorbide Mononitrate Sustained-Release Tablets in Healthy Volunteers (Fed State)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 501.46 ± 68.80535.14 ± 69.89
Tmax (h) 4.50 (Median)4.00 (Median)
AUC₀-t (ng·h/mL) 7721.9 ± 1045.07635.3 ± 1031.0
AUC₀-∞ (ng·h/mL) 8059.2 ± 1111.47949.7 ± 1079.5
t₁/₂ (h) 6.2 ± 0.96.1 ± 0.8

Data from a study on 40 mg sustained-release tablets.[9]

Experimental Protocols

Protocol 1: Bioequivalence Study of Two Oral Formulations of Isosorbide-2-mononitrate

This protocol outlines a standard, single-dose, two-period crossover study to compare a test and a reference formulation of Isosorbide-2-mononitrate.

cluster_0 Study Procedure cluster_1 Analysis and Calculation A Simultaneous Administration to Subject B Oral Dose of Unlabeled Isosorbide-2-mononitrate A->B C Intravenous (IV) Infusion of Isosorbide-2-mononitrate-¹³C₆ A->C D Serial Blood Sampling B->D C->D E Plasma Separation and Storage D->E F LC-MS/MS Analysis for Both Labeled and Unlabeled Drug E->F G Calculate AUC for Oral (unlabeled) and IV (labeled) Drug F->G H Calculate Absolute Bioavailability (F) F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) G->H

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Isosorbide-2-mononitrate-¹³C₆ in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isosorbide-2-mononitrate-¹³C₆ as an internal standard to overcome matrix effects in the LC-MS/MS analysis of Isosorbide-2-mononitrate and its isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work.

Q1: I'm observing significant ion suppression for Isosorbide mononitrate even with the use of Isosorbide-2-mononitrate-¹³C₆. What are the potential causes and how can I troubleshoot this?

A1: While Isosorbide-2-mononitrate-¹³C₆ is an excellent internal standard, significant ion suppression can still occur due to several factors. Here’s a step-by-step troubleshooting approach:

  • Chromatographic Co-elution: The primary cause of matrix effects is the co-elution of interfering compounds from the biological matrix with your analyte.[1] Even with a stable isotope-labeled internal standard (SIL-IS), severe ion suppression can lead to poor sensitivity.

    • Troubleshooting Step: Modify your chromatographic method to improve the separation of Isosorbide mononitrate from matrix components.[2] This can involve adjusting the mobile phase composition, changing the gradient profile, or trying a different column chemistry.[2] The goal is to shift the retention time of the analyte away from the region where most matrix components elute.

  • Sample Preparation Inadequacy: Your current sample preparation method may not be sufficiently removing interfering substances like phospholipids from the plasma or urine samples.

    • Troubleshooting Step: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective at removing matrix components that cause ion suppression.[1][3] A study on Isosorbide-5-mononitrate successfully used LLE with ethyl acetate.[4]

  • Non-Co-elution of Analyte and Internal Standard: For the SIL-IS to effectively compensate for matrix effects, it must co-elute perfectly with the unlabeled analyte.[5] Although rare with ¹³C-labeled standards, slight differences in retention time can occur, leading to differential ion suppression.[5]

    • Troubleshooting Step: Verify the co-elution of Isosorbide mononitrate and its ¹³C₆-labeled internal standard by overlaying their chromatograms. If a slight separation is observed, adjusting the chromatographic conditions may be necessary to ensure complete overlap.[5] Using a column with a different selectivity or a slightly modified mobile phase can help achieve this.

Q2: My results show high variability and poor reproducibility between samples. Could this be related to matrix effects?

A2: Yes, high variability in results is a classic symptom of inconsistent matrix effects. The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[3]

  • Troubleshooting Step 1: Evaluate Matrix Effect Quantitatively. Perform a post-extraction spike experiment to determine the extent of the matrix effect.[2][6] This involves comparing the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix.[2]

  • Troubleshooting Step 2: Ensure Consistent Internal Standard Concentration. The internal standard must be added at a fixed concentration to all samples, calibrators, and quality controls.[7] Inconsistent addition will lead to variable analyte/IS ratios and inaccurate quantification.

  • Troubleshooting Step 3: Utilize Matrix-Matched Calibrators. Preparing your calibration standards and quality control samples in the same blank biological matrix as your study samples can help compensate for consistent matrix effects.[8]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix.[1][6] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantitative analysis.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Isosorbide-2-mononitrate-¹³C₆ considered the "gold standard" for mitigating matrix effects?

A2: A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte of interest.[8][9] This means it behaves similarly during sample preparation, chromatography, and ionization. As a result, any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS.[8] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, leading to more accurate and precise results.[10]

Q3: Can I use a deuterated internal standard instead of a ¹³C-labeled one?

A3: While deuterated standards are a common type of SIL-IS, ¹³C-labeled standards are often preferred to avoid potential chromatographic separation between the analyte and the internal standard, known as the "isotope effect".[5] This effect can be more pronounced with deuterium labeling and can lead to incomplete compensation for matrix effects if the analyte and IS do not perfectly co-elute.[5]

Q4: How do I quantitatively assess the matrix effect for my Isosorbide mononitrate assay?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).[6] This is typically done by comparing the peak response of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak response of the analyte in a neat solution at the same concentration.[6]

  • Matrix Factor (MF) < 1: Indicates ion suppression.

  • Matrix Factor (MF) > 1: Indicates ion enhancement.

A study on Isosorbide-5-mononitrate reported a mean matrix effect of 102.0%, indicating minimal overall impact when using the ¹³C₆-labeled internal standard under their validated conditions.[4][11]

Quantitative Data Summary

The following tables summarize quantitative data from a study that developed and validated an HPLC-MS/MS method for the determination of Isosorbide-5-mononitrate (an isomer of Isosorbide-2-mononitrate) in human plasma using ¹³C₆-5-ISMN as the internal standard.[4]

Table 1: Extraction Recovery of Isosorbide-5-mononitrate and its ¹³C₆-Internal Standard

AnalyteQC LevelMean Recovery (%)RSD (%)
Isosorbide-5-mononitrateLQC (10 ng/mL)85.28.1
MQC (80 ng/mL)88.16.5
HQC (800 ng/mL)87.76.4
¹³C₆-5-ISMN (IS)1000 ng/mL80.99.7

Data sourced from a study on Isosorbide-5-mononitrate.[12]

Table 2: Matrix Effect of Isosorbide-5-mononitrate

AnalyteQC LevelMatrix Effect (%)IS-Normalized Matrix Effect (%)
Isosorbide-5-mononitrateLQC (10 ng/mL)87.098.6
MQC (80 ng/mL)95.5107.8
HQC (800 ng/mL)94.3105.4

Data sourced from a study on Isosorbide-5-mononitrate.[12] The IS-normalized matrix effect being close to 100% demonstrates the effectiveness of the ¹³C₆-internal standard in compensating for matrix-induced signal variations.

Experimental Protocols

The following is a detailed methodology from a validated LC-MS/MS method for the determination of Isosorbide-5-mononitrate in human plasma, which can serve as a strong starting point for methods involving Isosorbide-2-mononitrate.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of the internal standard working solution (¹³C₆-5-ISMN at 1000 ng/mL).

  • Add 200 µL of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Shimadzu LC-20A[4]

  • Analytical Column: ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm)[4]

  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate in water (90:10, v/v)[4]

  • Flow Rate: 0.8 mL/min (Note: Flow rate may need optimization based on specific system and column dimensions)

  • Column Temperature: 40°C

  • Total Run Time: 3.5 minutes[4]

3. Mass Spectrometric Parameters

  • Mass Spectrometer: API 4000 tandem mass spectrometer[4]

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode should be optimized. The referenced study on the 5-isomer found the acetate adduct in negative mode to be optimal.[12]

  • Scan Type: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions:

    • Isosorbide-5-mononitrate: m/z 250.0 → 59.0 (as [M+CH₃COO]⁻ adduct)[11]

    • ¹³C₆-5-ISMN (IS): m/z 256.1 → 58.8 (as [M+CH₃COO]⁻ adduct)[11]

(Note: The MRM transitions for Isosorbide-2-mononitrate and its ¹³C₆-IS would need to be optimized but are expected to be similar to the 5-isomer.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) add_is 2. Add IS (¹³C₆-ISMN) plasma->add_is add_ea 3. Add Ethyl Acetate add_is->add_ea vortex 4. Vortex & Centrifuge add_ea->vortex evaporate 5. Evaporate Supernatant vortex->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject 7. Inject into HPLC reconstitute->inject separate 8. Chromatographic Separation inject->separate ionize 9. Ionization (ESI) separate->ionize detect 10. MS/MS Detection (MRM) ionize->detect integrate 11. Peak Integration detect->integrate ratio 12. Calculate Analyte/IS Ratio integrate->ratio quantify 13. Quantify Concentration ratio->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_logic start Issue: Ion Suppression or High Variability check_coelution Check Analyte/IS Co-elution start->check_coelution coeluting Are they perfectly co-eluting? check_coelution->coeluting optimize_lc Optimize LC Method: - Gradient - Column Chemistry coeluting->optimize_lc No check_cleanup Evaluate Sample Cleanup coeluting->check_cleanup Yes optimize_lc->check_cleanup effective_cleanup Is cleanup effective? (Post-extraction spike) check_cleanup->effective_cleanup improve_cleanup Improve Cleanup: - SPE - LLE effective_cleanup->improve_cleanup No check_is Review IS Procedure effective_cleanup->check_is Yes improve_cleanup->check_is consistent_is Is IS addition consistent? check_is->consistent_is refine_is_proc Refine IS Addition Protocol consistent_is->refine_is_proc No resolved Issue Resolved consistent_is->resolved Yes refine_is_proc->resolved

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Isosorbide-2-mononitrate-13C6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of Isosorbide-2-mononitrate-13C6.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Signal Intensity for this compound

Question: We are observing a very weak or no signal for our this compound internal standard. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no signal for this compound is a common issue, primarily due to its neutral nature and subsequent poor ionization efficiency. The following troubleshooting workflow can help identify and resolve the problem.

graph Troubleshooting_Low_Signal { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Troubleshooting Low Signal Intensity", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Low or No Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Verify Analyte Integrity and Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Optimize Ionization Method", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Check Mass Spectrometer Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Evaluate Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Confirm Adduct Formation\n(Negative ESI Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Check for [M-H]- Ion\n(m/z 196.1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Check for [M+CH3COO]- Adduct\n(m/z 256.1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Add Acetate Source to Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Optimize Source Parameters\n(Voltage, Gas Flow, Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Consider APCI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L [label="Review Extraction Efficiency\nand Matrix Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Signal Improved", fillcolor="#34A853", fontcolor="#FFFFFF"]; N [label="No Improvement", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; A -> E; C -> F; F -> G [label="Weak/Absent"]; F -> H [label="Weak/Absent"]; G -> I; H -> I; I -> M [label="Successful"]; I -> N [label="Unsuccessful"]; C -> K; D -> J; J -> M [label="Successful"]; J -> N [label="Unsuccessful"]; E -> L; L -> M [label="Successful"]; L -> N [label="Unsuccessful"]; N -> B [style=dashed]; }

Figure 1. Workflow for troubleshooting low signal intensity.

Step-by-Step Troubleshooting:

  • Verify Analyte Integrity: Ensure the this compound standard is of good quality, correctly stored, and has not degraded. Prepare a fresh stock solution and perform a direct infusion into the mass spectrometer to confirm its detectability.

  • Optimize Ionization: Isosorbide mononitrate, being a neutral molecule, does not ionize efficiently via electrospray ionization (ESI) in its native form.[1]

    • Adduct Formation (Recommended): The most effective strategy is to promote the formation of an acetate adduct in negative ion ESI mode.[2] This results in the detection of the [M+CH3COO]- ion at m/z 256.1 for this compound.

      • Action: Add a source of acetate to your mobile phase, such as 2-10 mM ammonium acetate.[2]

    • Alternative Ionization: If adduct formation is problematic, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be more suitable for less polar and thermally stable compounds.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Ensure you are operating in negative ion mode when targeting the acetate adduct.

    • MRM Transitions: For the acetate adduct of this compound, a common transition is m/z 256.1 → 58.8.[2]

    • Source Parameters: Optimize the ion source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the signal of the target ion.

  • Sample Preparation:

    • Extraction Efficiency: Review your sample extraction protocol. Inefficient extraction will lead to low analyte concentration in the final sample. Liquid-liquid extraction with ethyl acetate is a commonly used method.[2]

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. To assess this, compare the signal of the internal standard in a neat solution versus a post-extraction spiked matrix sample. If significant suppression is observed, consider improving sample cleanup or modifying the chromatographic separation.

Issue 2: Inconsistent or Unstable Signal for the Acetate Adduct

Question: We are able to detect the [M+CH3COO]- adduct of this compound, but the signal is unstable and not reproducible. What could be the cause?

Answer:

Signal instability of the acetate adduct can be frustrating. The logical relationship diagram below outlines potential causes and solutions.

graph Troubleshooting_Unstable_Signal { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Troubleshooting Unstable Adduct Signal", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Unstable Adduct Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Inconsistent Acetate Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Mobile Phase Issues", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Source Contamination", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Suboptimal Source Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Ensure Proper Mixing of Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Check for Precipitation of Additive", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Clean the Ion Source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Re-optimize Source Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Stable Signal Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; A -> E; B -> F; C -> G; D -> H; E -> I; F -> J; G -> J; H -> J; I -> J; }

Figure 2. Logical relationships in troubleshooting unstable adduct signals.

Troubleshooting Steps:

  • Mobile Phase Consistency:

    • Ensure the mobile phase containing the acetate source is thoroughly mixed and that the concentration of the additive is consistent across all preparations.

    • Check for any precipitation of the mobile phase additive, especially when mixing aqueous and organic phases.

  • Source Contamination: A contaminated ion source can lead to erratic signal behavior.

    • Action: Perform routine cleaning of the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.

  • Source Parameter Optimization: Suboptimal source parameters can lead to an unstable spray and inconsistent adduct formation.

    • Action: Re-optimize the capillary voltage, gas flows, and temperatures. A systematic approach, such as optimizing one parameter at a time while monitoring the signal stability, is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal so much lower than my unlabeled analyte?

A1: This is not expected, as the 13C6-labeled internal standard should have very similar ionization efficiency to the unlabeled analyte. Potential reasons for a significantly lower signal include:

  • Incorrect Concentration: Double-check the concentration of your internal standard spiking solution.

  • Degradation: Ensure your internal standard has not degraded.

  • Mass Spectrometer Settings: Verify that the MRM transition and other mass spectrometer parameters are correctly set for the 13C6-labeled compound (m/z 256.1 for the acetate adduct).

Q2: Can I use positive ion mode for the analysis of this compound?

A2: While it is possible to detect the protonated molecule [M+H]+ in positive ion mode, the signal intensity is generally weak and inconsistent.[2] For enhanced sensitivity and robustness, negative ion mode with acetate adduct formation is the recommended approach.[2]

Q3: What are the key experimental parameters for successful analysis?

A3: The following tables summarize typical experimental conditions that have been successfully used for the analysis of isosorbide mononitrate. These should be used as a starting point for your method development.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 (e.g., ZORBAX XDB-C18, 4.6 x 50 mm, 5 µm)[2]
Mobile Phase A 2-10 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic (e.g., 90:10 A:B) or a shallow gradient[2]
Flow Rate 0.3 - 0.8 mL/min
Injection Volume 5 - 20 µL

Table 2: Recommended Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI)[2]
MRM Transition (this compound) m/z 256.1 → 58.8 ([M+CH3COO]-)[2]
Capillary Voltage -3.5 to -4.5 kV
Source Temperature 350 - 450 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 50 psi

Q4: How can I minimize in-source fragmentation of the acetate adduct?

A4: In-source fragmentation can reduce the abundance of your precursor ion, leading to lower signal intensity. To minimize this:

  • Optimize Cone/Fragmentor Voltage: This is a critical parameter. Lowering the cone or fragmentor voltage will generally reduce in-source fragmentation.

  • Source Temperature: High source temperatures can sometimes promote fragmentation. Experiment with lower temperatures to see if it improves your signal.

  • Declustering Potential: This voltage helps to desolvate ions but can also induce fragmentation if set too high. Optimize this parameter carefully.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a compatible solvent to the desired concentrations for spiking into calibration standards and quality control samples.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction from Plasma)
  • To 100 µL of plasma sample, add the internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[2]

References

Navigating the Nuances of Quantification: A Technical Guide to 13C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, 13C labeled internal standards are an indispensable tool. Their chemical and physical similarity to the target analyte makes them ideal for correcting variability during sample preparation and analysis. However, even with these advanced standards, pitfalls can arise, leading to inaccurate and inconsistent results. This technical support center provides troubleshooting guides and frequently asked questions to help you navigate these challenges and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: Why are my quantitative results inconsistent despite using a 13C labeled internal standard?

Inconsistent or inaccurate results with a 13C labeled internal standard can stem from several factors. The most common issues include a lack of perfect co-elution with the analyte, isotopic or chemical impurities in the standard, and differential matrix effects.[1] It is crucial to systematically investigate each of these potential sources of error.

Q2: I observe variability in the signal intensity of my 13C internal standard between samples. What is the likely cause?

Fluctuations in the internal standard's signal intensity often point to differential matrix effects.[1] Even though 13C labeled standards co-elute more closely with the analyte than deuterated standards, slight differences in retention time can expose them to varying degrees of ion suppression or enhancement from matrix components.[2] This is particularly relevant in complex biological matrices.

Q3: Can the 13C labeled internal standard itself interfere with the analyte signal?

Yes, this is a possibility. If the internal standard contains a significant amount of the unlabeled analyte as an impurity, it will artificially inflate the measured concentration of the analyte. Conversely, at high concentrations of the analyte, the natural abundance of 13C (approximately 1.1%) can contribute to the signal of the internal standard, a phenomenon known as isotopic crosstalk.[3][4]

Troubleshooting Guides

Problem 1: Inaccurate Quantification and Poor Precision

Symptoms:

  • High variability between replicate injections.

  • Poor accuracy in quality control (QC) samples.

  • Non-linear calibration curves.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[5]Post-Extraction Addition Experiment: 1. Analyze a blank matrix extract. 2. Spike the analyte and internal standard into the blank matrix extract at a known concentration. 3. Analyze the spiked sample. 4. Compare the peak areas to those of the analyte and internal standard in a clean solvent. A significant difference indicates a matrix effect.
Lack of Co-elution While minimal with 13C standards, high-resolution chromatography can sometimes separate the analyte and the internal standard.[2][6]Chromatographic Optimization: 1. Overlay the chromatograms of the analyte and the internal standard. 2. If separation is observed, adjust the chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution.
Incorrect Internal Standard Concentration Errors in the preparation or addition of the internal standard solution are a common source of error.Verification of Internal Standard Concentration: 1. Prepare a fresh stock solution of the internal standard. 2. Prepare a series of dilutions and analyze them to create a calibration curve for the internal standard itself. 3. Re-measure the concentration of the working internal standard solution.

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification check_matrix Assess Matrix Effects? start->check_matrix check_coelution Verify Co-elution? check_matrix->check_coelution No matrix_protocol Perform Post-Extraction Addition Experiment check_matrix->matrix_protocol Yes check_is_conc Check IS Concentration? check_coelution->check_is_conc No coelution_protocol Optimize Chromatography check_coelution->coelution_protocol Yes is_conc_protocol Re-prepare and Verify IS Solution check_is_conc->is_conc_protocol Yes resolve Problem Resolved check_is_conc->resolve No matrix_protocol->check_coelution coelution_protocol->check_is_conc is_conc_protocol->resolve cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometer analyte High Concentration of Unlabeled Analyte natural_13C Natural 13C Isotopes (~1.1%) analyte->natural_13C contains ms_detection MS Detection (m/z of IS) natural_13C->ms_detection contributes to is_signal 13C Labeled Internal Standard Signal is_signal->ms_detection inflated_signal Artificially Inflated IS Signal ms_detection->inflated_signal Results in

References

Technical Support Center: Chromatographic Separation of Isosorbide-2-mononitrate and its ¹³C₆ Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Isosorbide-2-mononitrate (IS-2-MN) and its stable isotope-labeled analog, ¹³C₆-Isosorbide-2-mononitrate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Isosorbide-2-mononitrate and its ¹³C₆ analog.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions with Column Silanols - Use a highly end-capped C18 column to minimize interactions with residual silanols. - Consider a column with a different stationary phase chemistry if tailing persists.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH. For reversed-phase chromatography of these analytes, a slightly acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) can help to suppress the ionization of silanol groups on the stationary phase, leading to improved peak shape.
Column Overload - Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak fronting.
Sample Solvent Mismatch - Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to distorted peaks.
Column Contamination or Degradation - Flush the column with a strong solvent to remove contaminants. - If peak shape does not improve, the column may be degraded and require replacement.
Problem: Poor Resolution Between Isosorbide-2-mononitrate and ¹³C₆-Isosorbide-2-mononitrate

Since these are isotopologues, they are expected to have very similar retention times. Baseline separation is often not necessary for mass spectrometry-based detection, but sufficient separation from interferences is crucial.

Possible Causes & Solutions

CauseRecommended Action
Insufficient Chromatographic Selectivity - Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Try a Different Organic Modifier: If using methanol, try acetonitrile, or vice versa. This can alter the selectivity of the separation.
Inadequate Column Efficiency - Use a Column with Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and can improve the separation of closely eluting peaks. - Optimize Flow Rate: Operate the column at its optimal flow rate to maximize efficiency.
Gradient Elution Not Optimized - If using a gradient, a shallower gradient profile can help to better separate closely eluting compounds.
Problem: Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Action
Inadequate Column Equilibration - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Fluctuations in Pump Performance - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation.
Changes in Mobile Phase Composition - Prepare fresh mobile phase daily. Evaporation of the organic component can alter the mobile phase composition and affect retention times.
Temperature Fluctuations - Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for the separation of Isosorbide-2-mononitrate and its ¹³C₆ analog?

A C18 reversed-phase column is the most commonly used and recommended stationary phase for this analysis. Look for a high-purity silica with end-capping to ensure good peak shape.

Q2: What are typical mobile phase compositions for this separation?

Common mobile phases consist of a mixture of an aqueous component and an organic solvent. Examples include:

  • Methanol and water[1]

  • Acetonitrile and water with a buffer such as ammonium acetate[2]

  • Acetonitrile and 0.1% trifluoroacetic acid in water[3]

The exact ratio will depend on the specific column and desired retention time.

Q3: Is isocratic or gradient elution preferred?

Both isocratic and gradient elution can be used. Isocratic elution is simpler and can be sufficient if the analytes are well-resolved from any interferences.[2] Gradient elution can be beneficial for more complex samples or to improve peak shape and reduce run times.

Q4: What detection method is most suitable?

While UV detection can be used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[2][4] LC-MS/MS provides superior selectivity and sensitivity, which is particularly important for bioanalytical applications where the analytes are present at low concentrations in a complex matrix. The use of a stable isotope-labeled internal standard like ¹³C₆-Isosorbide-2-mononitrate is ideal for accurate quantification with LC-MS/MS.

Q5: Why is my signal intensity low when using LC-MS?

Neutral organic nitrates like Isosorbide-2-mononitrate may not ionize efficiently in an electrospray ionization (ESI) source.[4] The formation of adducts, such as acetate adducts in the negative ion mode, can significantly enhance the signal intensity.[2][4] Consider adding a small amount of an appropriate salt (e.g., ammonium acetate) to your mobile phase to promote adduct formation.

Experimental Protocols

Below are examples of experimental conditions that can be used as a starting point for method development.

Table 1: Example HPLC Method Parameters

ParameterCondition 1Condition 2
Column C18 (5 µm, 250 x 4.6 mm)[1]ZORBAX XDB-C18 (5 µm, 50 x 4.6 mm)[2]
Mobile Phase Methanol:Water (25:75, v/v)[1]Acetonitrile:2 mM Ammonium Acetate (90:10, v/v)[2]
Flow Rate 1.0 mL/min[1]0.35 mL/min
Detection UV at 210 nm[1]Tandem Mass Spectrometry (MRM mode)[2]
Injection Volume Not Specified5 µL[2]
Column Temperature Not Specified4°C (Autosampler)

Visualizations

TroubleshootingWorkflow start Problem Identified poor_peak_shape Poor Peak Shape (Tailing/Fronting) start->poor_peak_shape poor_resolution Poor Resolution start->poor_resolution inconsistent_rt Inconsistent Retention Times start->inconsistent_rt check_column Check Column Health (Flush/Replace) poor_peak_shape->check_column adjust_ph Adjust Mobile Phase pH poor_peak_shape->adjust_ph reduce_load Reduce Injection Volume/Concentration poor_peak_shape->reduce_load check_solvent Check Sample Solvent poor_peak_shape->check_solvent optimize_mobile_phase Optimize Mobile Phase Ratio/Solvent poor_resolution->optimize_mobile_phase change_column Use High-Efficiency Column poor_resolution->change_column optimize_gradient Optimize Gradient poor_resolution->optimize_gradient equilibrate_column Ensure Proper Column Equilibration inconsistent_rt->equilibrate_column check_pump Check Pump & Degas Mobile Phase inconsistent_rt->check_pump use_oven Use Column Oven inconsistent_rt->use_oven end Problem Resolved check_column->end adjust_ph->end reduce_load->end check_solvent->end optimize_mobile_phase->end change_column->end optimize_gradient->end equilibrate_column->end check_pump->end use_oven->end

Caption: Troubleshooting workflow for common HPLC issues.

ExperimentalWorkflow start Method Development Start column_selection Select C18 Column start->column_selection mobile_phase_scouting Scout Mobile Phases (MeOH/H₂O, ACN/H₂O) column_selection->mobile_phase_scouting detection_setup Set Up Detection (UV or MS) mobile_phase_scouting->detection_setup initial_runs Perform Initial Runs detection_setup->initial_runs initial_runs->mobile_phase_scouting Poor Separation optimize_separation Optimize Separation (Gradient, Flow Rate, Temp) initial_runs->optimize_separation Good Initial Separation peak_shape_eval Evaluate Peak Shape optimize_separation->peak_shape_eval adjust_for_peak_shape Adjust pH / Additives peak_shape_eval->adjust_for_peak_shape Unacceptable system_suitability Perform System Suitability peak_shape_eval->system_suitability Acceptable adjust_for_peak_shape->optimize_separation validation Method Validation system_suitability->validation

Caption: Experimental workflow for method development.

References

Troubleshooting poor recovery of Isosorbide-2-mononitrate-13C6 during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Isosorbide-2-mononitrate-13C6 during sample extraction.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Signal from this compound

Question: I am not seeing any peak, or a very low peak, for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

Answer: A low or absent signal from your internal standard (IS) can stem from several factors, from the standard solution itself to issues within the extraction process and analytical instrumentation. Here is a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low or No Internal Standard Signal

start Start: Low or No IS Signal check_solution 1. Verify IS Solution - Check concentration and purity - Analyze a neat solution start->check_solution check_instrument 2. Confirm Instrument Performance - Check for leaks or blockages - Clean ion source check_solution->check_instrument Solution OK extraction_issue 3. Investigate Sample Extraction - Differentiate between matrix effects and extraction inefficiency - Perform post-extraction spike experiment check_instrument->extraction_issue Instrument OK matrix_effects Matrix Effects (Signal suppression/enhancement) extraction_issue->matrix_effects Post-extraction spike shows signal suppression extraction_inefficiency Extraction Inefficiency (IS not efficiently extracted) extraction_issue->extraction_inefficiency Pre-extraction spike shows low recovery optimize_extraction Optimize Extraction Protocol - Adjust pH - Change solvent - Modify SPE/LLE/PPT parameters matrix_effects->optimize_extraction extraction_inefficiency->optimize_extraction end End: Problem Resolved optimize_extraction->end

Caption: A flowchart for troubleshooting a low or non-existent this compound signal.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Internal Standard Solution Integrity Verify the concentration and purity of your this compound stock solution. Analyze a freshly prepared neat solution of the internal standard to rule out degradation or preparation errors.[1]
Instrumental Problems Issues with the analytical instrument, such as leaks, blockages, or a contaminated ion source, can lead to a poor or inconsistent IS response.[2] Ensure the instrument is performing correctly by analyzing a known standard.
Extraction Inefficiency The internal standard may not be effectively extracted from the sample matrix. This can be due to improper pH, incorrect solvent choice, or suboptimal phase separation in liquid-liquid extraction (LLE), or inefficient binding and elution in solid-phase extraction (SPE).[2]
Matrix Effects Components in the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, causing signal suppression or enhancement.[2]

To distinguish between matrix effects and extraction inefficiency, a post-extraction spike experiment is recommended.[2]

High Variability in this compound Recovery

Question: My recovery for this compound is highly variable between samples. What could be causing this inconsistency?

Answer: Inconsistent recovery across a batch of samples often points to variations in the sample preparation process or the sample matrix itself.

Troubleshooting Workflow for High Variability in Internal Standard Response

start Start: High Variability in IS Recovery check_prep 1. Review Sample Preparation - Ensure consistent pipetting and timing - Check for complete phase separation (LLE) - Ensure no cartridge drying (SPE) start->check_prep check_matrix 2. Evaluate Matrix Variability - Are samples from different sources? - Consider matrix-matched calibration check_prep->check_matrix Preparation Consistent standardize_prep Standardize Sample Preparation Protocol check_prep->standardize_prep Inconsistencies Found check_carryover 3. Investigate Carryover - Inject a blank after a high concentration sample - Optimize injector wash method check_matrix->check_carryover Matrix Consistent check_matrix->standardize_prep Variability Found check_carryover->standardize_prep No Carryover check_carryover->standardize_prep Carryover Detected end End: Problem Resolved standardize_prep->end

Caption: A flowchart for troubleshooting high variability in this compound recovery.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Minor variations in the extraction procedure from one sample to the next can lead to fluctuating recovery.[2] Ensure consistent vortexing times, complete phase separation in LLE, and uniform flow rates in SPE.
Sample Matrix Heterogeneity If samples are from different sources or have significant biological variability, the matrix composition can differ, affecting extraction efficiency and ionization.
Instrumental Carryover Carryover from a high-concentration sample to the next can artificially inflate the IS signal in the subsequent sample. Inject a blank solvent after a high-concentration standard to check for carryover.[3]
Adsorption to Labware The internal standard may adsorb to plastic tubes or pipette tips. Using low-adsorption labware or adding a small amount of organic solvent or surfactant to the sample can mitigate this.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider for extraction?

A1: Isosorbide-2-mononitrate is a relatively polar molecule. Its 13C6-labeled counterpart will have very similar physicochemical properties.[4] Key properties to consider are its solubility in various organic solvents and its potential for interactions with the sample matrix. While specific data for the 2-isomer is limited in the provided search results, the related Isosorbide-5-mononitrate has a LogP of -0.4, indicating its hydrophilic nature.[5] This suggests that for LLE, a more polar extraction solvent may be required, and for SPE, a reversed-phase sorbent would be appropriate.

Q2: How can I differentiate between matrix effects and extraction inefficiency?

A2: A post-extraction spike experiment is a reliable method to distinguish between these two issues.[2] This involves preparing three sets of samples:

  • Set A (Pre-extraction spike): A blank matrix sample is spiked with the internal standard before the extraction process.

  • Set B (Post-extraction spike): A blank matrix sample is extracted first, and the resulting extract is then spiked with the internal standard.

  • Standard Solution: A solution of the internal standard in a clean solvent at the same concentration as the spiked samples.

By comparing the peak areas of the internal standard in these three sets, you can calculate the extraction recovery and the matrix effect.[2]

Q3: Should I expect the same extraction recovery for this compound as the unlabeled analyte?

A3: Ideally, a stable isotope-labeled internal standard should have nearly identical extraction recovery to the unlabeled analyte.[4] However, differences can sometimes occur, especially with deuterated standards. Since this compound is a carbon-13 labeled standard, the physicochemical properties are expected to be very similar to the unlabeled compound, leading to comparable extraction behavior.[4] It is still good practice to evaluate the recovery of both the analyte and the internal standard separately during method development.

Q4: What are the common pitfalls in Solid-Phase Extraction (SPE) that could lead to poor recovery?

A4: Common issues in SPE that can result in low recovery of polar compounds like this compound include:

  • Inappropriate Sorbent Choice: Using a sorbent that does not adequately retain the analyte. For a polar compound, a reversed-phase (e.g., C18) or a polar sorbent could be suitable depending on the sample matrix.[6][7]

  • Incorrect Sample pH: The pH of the sample should be optimized to ensure the analyte is in a form that will be retained by the sorbent.[2]

  • Wash Solvent is Too Strong: A wash solvent that is too aggressive can prematurely elute the internal standard along with interferences.[1][6]

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the internal standard from the sorbent completely.[1][6]

  • Cartridge Drying Out: Allowing the SPE cartridge to dry out before sample loading can lead to poor and irreproducible recovery.[6]

  • High Flow Rate: A sample loading flow rate that is too high may not allow for sufficient interaction time between the internal standard and the sorbent.[1]

Q5: What factors should I consider when optimizing a Liquid-Liquid Extraction (LLE) protocol?

A5: For optimizing an LLE protocol for this compound, consider the following:

  • Solvent Choice: The polarity of the extraction solvent should be matched to the analyte. Since Isosorbide-2-mononitrate is polar, solvents like ethyl acetate have been shown to be effective for the related 5-isomer.[8][9]

  • Sample pH: Adjusting the pH of the aqueous sample can influence the partitioning of the analyte into the organic phase, especially for ionizable compounds.[10]

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve extraction efficiency.[1][10]

  • Mixing/Extraction Time: Ensure thorough and consistent mixing to allow the analyte to transfer from the aqueous to the organic phase.[1]

  • Ionic Strength: Adding salt (salting out) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, improving recovery.[10][11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a validated method for Isosorbide-5-mononitrate and should be optimized for your specific application.[8][9]

Materials:

  • Human plasma samples

  • This compound working solution (concentration to be optimized)

  • Ethyl acetate (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution.

  • Add 200 µL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer 100 µL of the upper organic layer (supernatant) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol for a polar compound using a reversed-phase SPE cartridge and will require optimization.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • Plasma or aqueous sample

  • This compound working solution

  • Methanol (HPLC grade)

  • Deionized water

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the working solution of this compound.

    • If protein precipitation is desired as a pre-treatment, add an equal volume of a precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Pass 2 mL of deionized water through the cartridge.

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences. The percentage of methanol may need to be optimized to avoid premature elution of the analyte.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol or another suitable organic solvent. The volume and strength of the elution solvent may require optimization.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes recovery data from a study on Isosorbide-5-mononitrate and its 13C6-labeled internal standard, which can serve as a benchmark for what might be expected for the 2-isomer.

Table 1: Extraction Recovery and Matrix Effect for Isosorbide-5-mononitrate and its 13C6-Internal Standard (IS) from Human Plasma using LLE with Ethyl Acetate [8]

Compound Mean Extraction Recovery (%) RSD (%) Matrix Effect (%)
Isosorbide-5-mononitrate87.07.087.0 - 95.5
Isosorbide-5-mononitrate-13C6 (IS)80.99.7Not explicitly stated for IS
IS-Normalized Matrix EffectNot ApplicableNot Applicable98.6 - 107.8

Data extracted from a study on Isosorbide-5-mononitrate.[8]

References

Addressing isotopic interference in Isosorbide-2-mononitrate-13C6 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to isotopic interference in the quantitative analysis of Isosorbide-2-mononitrate (ISMN) using its 13C6-labeled internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Isosorbide-2-mononitrate-13C6 analysis?

A1: Isotopic interference occurs when the mass spectrometer detects a signal from the naturally occurring heavy isotopes of the unlabeled Isosorbide-2-mononitrate that overlaps with the signal of the this compound internal standard.[1] The molecular formula for Isosorbide-2-mononitrate is C6H9NO6. Due to the natural abundance of 13C (approximately 1.1%), a small fraction of the unlabeled analyte molecules will contain one or more 13C atoms.[2] This can lead to an artificially high signal for the internal standard, impacting the accuracy of the quantification.

Q2: Why is this compound used as an internal standard?

A2: this compound is considered a "gold standard" internal standard for the quantitative analysis of Isosorbide-2-mononitrate by LC-MS/MS.[3] As a stable isotope-labeled (SIL) internal standard, it has nearly identical chemical and physical properties to the analyte.[4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency and matrix effects.[4]

Q3: What are the primary causes of isotopic interference in this analysis?

A3: The main cause is the natural isotopic abundance of elements, primarily carbon-13. The unlabeled Isosorbide-2-mononitrate has a certain probability of containing six 13C atoms, giving it the same nominal mass as the 13C6-labeled internal standard. While the probability of a molecule naturally containing six 13C atoms is extremely low, the presence of other heavy isotopes (like 15N and 18O) and the high concentrations of the analyte relative to the internal standard can lead to measurable interference at the mass-to-charge ratio (m/z) of the internal standard.

Q4: How can isotopic interference impact my quantitative results?

A4: Isotopic interference can lead to an overestimation of the internal standard's response. This artificially inflates the denominator in the analyte/internal standard peak area ratio, resulting in an underestimation of the analyte's concentration. This effect is most pronounced at high analyte concentrations where the contribution from the analyte's isotopic variants to the internal standard's signal becomes significant, potentially leading to non-linear calibration curves and inaccurate measurements.[5]

Q5: What are the general strategies to mitigate isotopic interference?

A5: Several strategies can be employed to minimize isotopic interference:

  • Optimize the concentration of the internal standard: Using a higher concentration of the internal standard can help to minimize the relative contribution of the interfering isotopes from the analyte.

  • Chromatographic separation: While the analyte and its SIL internal standard are expected to co-elute, ensuring good chromatographic resolution can help separate them from other interfering compounds in the matrix.

  • Use of high-resolution mass spectrometry (HRMS): HRMS can distinguish between the exact masses of the analyte's isotopic variants and the labeled internal standard, thus eliminating the interference.

  • Mathematical correction: The contribution of the analyte's isotopes to the internal standard's signal can be calculated and subtracted from the measured response.[6] Software tools are available to perform these corrections.[7][8]

  • Monitor a less abundant isotope of the internal standard: If the primary isotope is affected by interference, monitoring a different, interference-free isotope of the internal standard can be a viable option.[5]

Troubleshooting Guides

Problem 1: High background signal or unexpected peaks at the m/z of the internal standard in blank samples.

This issue can compromise the lower limit of quantification (LLOQ) and the overall accuracy of the assay.

Possible CauseRecommended Action
Contamination of the LC-MS/MS system Flush the LC system and clean the mass spectrometer's ion source.[1]
Carryover from previous high-concentration samples Optimize the autosampler wash procedure and inject blank samples between high-concentration samples.
Impurity in the internal standard stock solution Verify the purity of the this compound standard.
Contribution from unlabeled analyte in the "blank" matrix Screen multiple lots of the biological matrix to find a source with minimal endogenous levels of the analyte.

Troubleshooting Workflow for High Background Signal

start High background at IS m/z in blanks wash Inject solvent blanks start->wash check_carryover Carryover observed? wash->check_carryover optimize_wash Optimize autosampler wash check_carryover->optimize_wash Yes check_is_purity Analyze IS solution alone check_carryover->check_is_purity No clean_system Clean LC-MS system optimize_wash->clean_system resolved Issue Resolved clean_system->resolved is_impure IS purity issue? check_is_purity->is_impure new_is Source new IS is_impure->new_is Yes check_matrix Analyze different matrix lots is_impure->check_matrix No new_is->resolved matrix_issue Matrix contains analyte? check_matrix->matrix_issue new_matrix Source cleaner matrix matrix_issue->new_matrix Yes matrix_issue->resolved No new_matrix->resolved

Caption: Troubleshooting workflow for high background signal at the internal standard's m/z.

Problem 2: Non-linear calibration curve, especially at high analyte concentrations.

A non-linear calibration curve can indicate a systematic error in the assay, often related to isotopic interference at the upper end of the calibration range.

Possible CauseRecommended Action
Isotopic interference from the analyte Increase the concentration of the internal standard. Alternatively, use a mathematical correction for the isotopic contribution.[5][6]
Detector saturation Dilute high-concentration samples or reduce the injection volume.
Inappropriate calibration model Evaluate different regression models (e.g., quadratic fit with weighting).

Logical Relationship for Non-Linear Calibration Curve

non_linear_curve Non-linear calibration curve (especially at high concentrations) isotopic_interference Isotopic Interference non_linear_curve->isotopic_interference detector_saturation Detector Saturation non_linear_curve->detector_saturation wrong_model Inappropriate Calibration Model non_linear_curve->wrong_model high_analyte_conc High Analyte Concentration high_analyte_conc->isotopic_interference high_analyte_conc->detector_saturation

Caption: Potential causes for a non-linear calibration curve in Isosorbide-2-mononitrate analysis.

Data Presentation: Isotopic Overlap

The following table presents the theoretical isotopic distribution of unlabeled Isosorbide-2-mononitrate (C6H9NO6) and highlights the potential for interference with the this compound internal standard. The natural abundance of 13C is approximately 1.1%.

IsotopologueRelative Abundance (%) of Unlabeled Isosorbide-2-mononitratePotential for Interference with this compound
M+0100None
M+16.79None
M+20.22None
M+30.005None
M+4< 0.001None
M+5< 0.001None
M+6< 0.001Direct Interference

Note: The relative abundances are calculated based on the natural isotopic abundances of C, H, N, and O. The M+6 isotopologue of the unlabeled analyte has the same nominal mass as the M+0 of the 13C6-labeled internal standard.

Experimental Protocols

LC-MS/MS Method for Isosorbide-2-mononitrate in Human Plasma

This protocol is a synthesized example based on published methods for isosorbide mononitrates.[9][10]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 1000 ng/mL in 50:50 acetonitrile:water).

  • Vortex for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent[10]

  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate in water (90:10, v/v)[10]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL[10]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer[10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode[9]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Isosorbide-2-mononitrate250.159.0
This compound256.159.0

Note: The precursor ion for Isosorbide-2-mononitrate corresponds to the [M+CH3COO]- adduct, which is formed in the presence of acetate in the mobile phase.[9] The product ion corresponds to the nitrate group.

Experimental Workflow

sample Plasma Sample (50 µL) add_is Add IS (50 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (200 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analysis Data Acquisition and Analysis inject->analysis

Caption: A typical sample preparation and analysis workflow for Isosorbide-2-mononitrate.

References

Stability testing of Isosorbide-2-mononitrate-13C6 in biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Isosorbide-2-mononitrate-13C6

Welcome to the technical support resource for the stability testing of this compound in biological matrices. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols to ensure the integrity of your bioanalytical data. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of Isosorbide-2-mononitrate in pharmacokinetic and bioequivalence studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the essential stability tests for this compound in biological matrices?

A1: When used as an internal standard in a bioanalytical method, the stability of this compound must be demonstrated under the same conditions as the analyte (Isosorbide-2-mononitrate). The key stability assessments include:

  • Stock and Working Solution Stability: To ensure the integrity of the solutions used for spiking. Stock solutions of the related Isosorbide-5-mononitrate (5-ISMN) have been shown to be stable for 10 hours at room temperature and for 63 days at -30°C.[3]

  • Freeze-Thaw Stability: To assess stability after repeated freezing and thawing cycles that mimic sample retrieval from storage. Plasma samples of 5-ISMN are stable for at least three freeze-thaw cycles from -80°C to room temperature.[3]

  • Bench-Top (Short-Term) Stability: To evaluate stability under typical laboratory handling conditions prior to processing. Plasma samples containing 5-ISMN are reportedly stable for up to 8 hours at 25°C, while whole blood samples are stable for 2 hours at 25°C before centrifugation.[3][4]

  • Long-Term Stability: To confirm the analyte and internal standard are stable for the duration of sample storage. For 5-ISMN, stability has been confirmed for 91 days at -80°C and 61 days at -30°C.[3]

  • Autosampler (Post-Preparative) Stability: To ensure stability of the processed samples while they are queued for injection in the autosampler. Processed plasma samples of 5-ISMN have demonstrated stability for 72 hours at 4°C in an autosampler.[3]

Q2: What are the generally accepted limits for stability assessments?

A2: According to regulatory guidelines (e.g., ICH M10), stability is demonstrated if the mean concentration of the quality control (QC) samples at each level is within ±15% of the nominal concentration. The precision (%RSD) of the measurements should also not exceed 15%. For studies involving Isosorbide-5-mononitrate, accuracy values within -6.4% to 7.8% and precision values not exceeding 7.1% have been reported, which are well within the acceptable criteria.[3]

Q3: My internal standard (this compound) signal is inconsistent across a batch. What could be the cause?

A3: Inconsistent internal standard (IS) signal can point to several issues. First, ensure homogenous mixing of the IS working solution with the biological matrix during sample preparation. Inadequate vortexing can lead to variability. Second, consider issues during sample extraction; for instance, if using liquid-liquid extraction with ethyl acetate, ensure consistent phase separation and volume transfer.[3][4] Finally, investigate potential issues with the LC-MS/MS system, such as ion source suppression or injector-port inconsistencies.

Q4: Can this compound be used as an internal standard for Isosorbide-5-mononitrate analysis?

A4: While this compound is the ideal internal standard for Isosorbide-2-mononitrate, using it for its isomer, Isosorbide-5-mononitrate, is possible but requires careful validation. The two isomers must be chromatographically separated.[5] It is more common to use Isosorbide-5-mononitrate-13C6 as the internal standard for both 2- and 5-isomers, as it co-elutes with the 5-isomer and has a similar extraction recovery and matrix effect profile.[3][4][5] The key is to demonstrate that the chosen internal standard reliably tracks the analyte through sample preparation and analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during stability testing.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High Variability (%RSD > 15%) in Stability QC Samples 1. Inconsistent sample thawing or mixing.2. Pipetting errors during reagent addition.3. Inconsistent extraction efficiency.4. Instrument instability.1. Ensure all samples are thawed completely and vortexed thoroughly before processing.2. Calibrate pipettes and verify pipetting technique.3. Optimize and standardize the sample preparation procedure.4. Run system suitability tests to confirm instrument performance.
Consistent Decrease in Concentration Across All Stability Conditions 1. Degradation: The compound may be sensitive to pH, light, or enzymatic activity in the matrix.2. Adsorption: The compound may be adsorbing to the surface of storage containers or autosampler vials.1. Investigate potential degradation pathways. Forced degradation studies can be informative.[6] Ensure the pH of the matrix is controlled if necessary.2. Use low-adsorption tubes/plates (e.g., silanized glass or specific polymers).
Failure Specifically in Freeze-Thaw Stability Test 1. Formation of ice crystals disrupting cellular components, leading to release of enzymes that degrade the analyte.2. Analyte precipitation upon thawing.3. pH shift in buffers during the freezing process.1. Minimize the number of freeze-thaw cycles for study samples.2. Visually inspect thawed samples for precipitation. If observed, ensure complete re-dissolution before processing.3. Evaluate if a different buffer system in the matrix is needed.
Failure Specifically in Bench-Top Stability Test 1. Enzymatic or chemical degradation at room temperature.2. Evaporation of solvent from open tubes, concentrating the sample.1. Process samples on an ice bath to minimize enzymatic activity.2. Keep sample tubes capped whenever possible during the handling period.

Troubleshooting Logic Diagram

G Troubleshooting Failed Stability Tests start Stability Test Fails (%Dev or %RSD > 15%) high_rsd High Variability (%RSD > 15%) start->high_rsd low_acc Low Accuracy (Mean %Dev > 15%) start->low_acc sol_pipette Verify Pipetting & Mixing - Calibrate Pipettes - Standardize Vortexing high_rsd->sol_pipette Inconsistent Handling? sol_instrument Check Instrument Performance - Run System Suitability - Check for Carryover high_rsd->sol_instrument Instrument Issue? sol_degradation Investigate Degradation - Check pH & Temperature - Use Stabilizers/Inhibitors low_acc->sol_degradation Analyte Loss Over Time? sol_adsorption Address Adsorption - Use Low-Binding Tubes - Test Different Solvents low_acc->sol_adsorption Surface Binding?

Caption: A decision tree for troubleshooting common stability test failures.

Quantitative Data Summary

The following tables summarize stability data from a validated method for Isosorbide-5-mononitrate (5-ISMN) in human plasma.[3] While this data is for the 5-isomer, similar stability is expected for Isosorbide-2-mononitrate and its 13C6-labeled internal standard, but must be confirmed experimentally.

Table 1: Bench-Top and Whole Blood Stability of 5-ISMN

MatrixStorage ConditionNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, ng/mL)Precision (%RSD)Accuracy (%)
Whole BloodRoom Temp, 2h87.76 ± 0.182.3-2.5
200212 ± 5.182.46.0
PlasmaRoom Temp, 8h88.24 ± 0.212.53.0
800862 ± 25.12.97.8

Table 2: Freeze-Thaw and Autosampler Stability of 5-ISMN in Plasma

Stability TestNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, ng/mL)Precision (%RSD)Accuracy (%)
Freeze-Thaw (3 cycles)88.22 ± 0.587.12.8
800832 ± 19.82.44.0
Autosampler (4°C, 72h)88.21 ± 0.445.42.6
800834 ± 15.21.84.3

Table 3: Long-Term Stability of 5-ISMN in Plasma

Storage ConditionNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, ng/mL)Precision (%RSD)Accuracy (%)
-80°C, 91 Days87.49 ± 0.283.7-6.4
800818 ± 21.32.62.3
-30°C, 61 Days87.74 ± 0.233.0-3.2
800842 ± 17.52.15.3

Experimental Protocols & Workflows

General Stability Testing Workflow

The diagram below outlines the typical workflow for conducting a stability experiment.

G cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis cluster_eval Evaluation prep_qc 1. Prepare Low & High Concentration QCs in Matrix t0_analysis 2. Analyze 'Time 0' Reference Samples prep_qc->t0_analysis storage 3. Store Stability Samples (e.g., -80°C, RT, Freeze-Thaw) t0_analysis->storage extraction 4. Sample Preparation (e.g., LLE, Protein Precipitation) storage->extraction lcms 5. LC-MS/MS Analysis extraction->lcms evaluation 6. Compare Stability Results to 'Time 0' Samples (Assess %Dev and %RSD) lcms->evaluation

Caption: Standard workflow for assessing analyte stability in biological matrices.

Protocol 1: Freeze-Thaw Stability Assessment

This protocol determines the stability of this compound after repeated freezing and thawing.

  • Sample Preparation: Prepare a minimum of six replicates of Low and High concentration Quality Control (QC) samples in the relevant biological matrix (e.g., human plasma).

  • Time Zero Analysis: Immediately after preparation, process and analyze three replicates of each QC level to establish the baseline (T=0) concentration.

  • First Freeze: Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

  • First Thaw: Retrieve the samples and allow them to thaw completely unassisted at room temperature.

  • Subsequent Cycles: Once thawed, return the samples to the freezer for at least 12 hours. Repeat this freeze-thaw cycle two more times for a total of three cycles, as is common practice.[3]

  • Final Analysis: After the third thaw cycle, process and analyze the QC samples.

  • Evaluation: Calculate the mean concentration, accuracy (% deviation from nominal), and precision (%RSD) for the stability samples. Compare the mean concentration to the T=0 samples. The difference should be within ±15%.

Protocol 2: Bench-Top (Short-Term) Stability Assessment

This protocol evaluates stability under conditions mimicking sample handling on the lab bench.

  • Sample Preparation: Prepare a minimum of six replicates of Low and High QC samples in the relevant biological matrix.

  • Time Zero Analysis: Process and analyze three replicates of each QC level immediately to establish the T=0 baseline.

  • Bench-Top Storage: Leave the remaining QC samples on the laboratory bench at ambient temperature (e.g., 25°C) for a predefined period that exceeds the expected handling time (e.g., 8 hours).[3]

  • Final Analysis: After the storage period, process and analyze the QC samples.

  • Evaluation: Calculate the mean concentration, accuracy, and precision. Compare the results against the T=0 baseline to ensure the deviation is within ±15%.

References

Technical Support Center: Isosorbide-2-mononitrate-13C6 Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with Isosorbide-2-mononitrate-13C6 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Isosorbide-2-mononitrate non-linear, even when using a 13C6-labeled internal standard?

A non-linear calibration curve, particularly at higher concentrations, can occur due to several factors despite the use of a stable isotope-labeled internal standard (SIL-IS). One common reason is detector saturation. When the concentration of the analyte is very high, the detector response may no longer be proportional to the concentration, leading to a plateauing of the curve. Another possibility is the presence of isotopic contribution from the analyte to the internal standard's mass channel, especially if the mass difference is small.

Q2: I'm observing significant variability in the peak area of my this compound internal standard across my samples. What could be the cause?

High variability in the internal standard (IS) response can point to several issues. Inconsistent sample preparation, such as incomplete extraction or protein precipitation, can lead to varying amounts of the IS being introduced into the LC-MS system. Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the IS, can also cause response variability. Additionally, issues with the autosampler, such as inconsistent injection volumes, can contribute to this problem.

Q3: My calibration curve has a poor correlation coefficient (r < 0.99). What are the initial troubleshooting steps?

A low correlation coefficient suggests a weak linear relationship between the concentration and the response ratio. Initial steps should include verifying the accuracy of your stock solutions and calibration standards preparation. Ensure that the concentration of the internal standard is consistent across all standards and samples. Examine the chromatography for issues like poor peak shape (tailing, fronting, or splitting) and inconsistent retention times, as these can affect the accuracy of peak integration.

Q4: Can the this compound internal standard completely eliminate matrix effects?

While SIL-IS are designed to compensate for matrix effects by co-eluting with the analyte and experiencing similar ionization suppression or enhancement, they may not always eliminate these effects entirely.[1] If there is a slight chromatographic separation between the analyte and the IS, they may be affected differently by co-eluting matrix components. Furthermore, significant differences in the concentration between the analyte and the IS can also lead to differential matrix effects.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve for Isosorbide-2-mononitrate is consistently non-linear, often showing a quadratic or logarithmic trend.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation 1. Dilute the higher concentration standards and re-inject. 2. Reduce the injection volume for all samples and standards. 3. If possible, adjust the detector gain or other instrument parameters to reduce sensitivity.
Inaccurate Standard Preparation 1. Prepare fresh stock solutions and calibration standards. 2. Use a different lot of the analytical standard and internal standard if available. 3. Verify the calibration of pipettes and balances used for standard preparation.
Suboptimal Integration Parameters 1. Manually review the peak integration for each calibration point. 2. Adjust the integration parameters to ensure consistent and accurate peak area determination.
Cross-talk between Analyte and IS 1. Verify that the selected precursor and product ions for the analyte and IS are specific and that there is no significant isotopic overlap.

Troubleshooting Workflow for Non-Linearity

start Non-Linear Calibration Curve check_saturation Check for Detector Saturation start->check_saturation dilute_standards Dilute High Concentration Standards check_saturation->dilute_standards Yes check_standards Verify Standard Preparation check_saturation->check_standards No is_linear Is Curve Linear? dilute_standards->is_linear reduce_injection Reduce Injection Volume prepare_fresh Prepare Fresh Standards & Stocks check_standards->prepare_fresh review_integration Review Peak Integration check_standards->review_integration Standards OK prepare_fresh->is_linear verify_equipment Check Pipettes & Balances adjust_params Adjust Integration Parameters review_integration->adjust_params check_crosstalk Check for Isotopic Cross-talk review_integration->check_crosstalk Integration OK adjust_params->is_linear verify_ions Verify Precursor/Product Ions check_crosstalk->verify_ions verify_ions->is_linear is_linear->start No, Re-evaluate end Problem Resolved is_linear->end Yes

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: Inconsistent Internal Standard Response

Symptom: The peak area of this compound varies significantly between injections of samples and standards.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample preparation protocol for consistency. 2. Ensure complete vortexing and centrifugation steps. 3. For protein precipitation, ensure the precipitating agent is added consistently and allowed to react completely.
Matrix Effects 1. Evaluate matrix effects by performing a post-extraction spike experiment. 2. If matrix effects are significant, optimize the sample cleanup procedure (e.g., switch to solid-phase extraction or liquid-liquid extraction). 3. Modify the chromatographic conditions to separate the analyte and IS from interfering matrix components.
Autosampler/Injector Issues 1. Check the autosampler for air bubbles in the syringe. 2. Perform an injection precision test to verify the reproducibility of the injection volume. 3. Clean the injector port and syringe.
IS Stability Issues 1. Verify the stability of the internal standard in the sample matrix and reconstitution solvent under the storage and analytical conditions.

Troubleshooting Workflow for Inconsistent IS Response

start Inconsistent IS Response check_sample_prep Review Sample Preparation Protocol start->check_sample_prep optimize_prep Optimize Sample Prep check_sample_prep->optimize_prep Inconsistent is_consistent Is Response Consistent? check_sample_prep->is_consistent Protocol Consistent optimize_prep->is_consistent check_matrix_effects Evaluate Matrix Effects optimize_cleanup Optimize Sample Cleanup check_matrix_effects->optimize_cleanup Significant check_autosampler Inspect Autosampler check_matrix_effects->check_autosampler Not Significant optimize_cleanup->is_consistent modify_chromatography Modify Chromatography clean_injector Clean Injector & Syringe check_autosampler->clean_injector check_is_stability Verify IS Stability check_autosampler->check_is_stability Autosampler OK clean_injector->is_consistent check_is_stability->is_consistent is_consistent->check_matrix_effects No end Problem Resolved is_consistent->end Yes

Caption: Troubleshooting workflow for inconsistent internal standard response.

Data Presentation

The following tables present typical quantitative data for a validated LC-MS/MS method for the simultaneous determination of Isosorbide-2-mononitrate and Isosorbide-5-mononitrate. While the internal standard in this specific example was 13C6-Isosorbide-5-mononitrate, the performance characteristics are representative of what can be expected for a method using 13C6-Isosorbide-2-mononitrate.

Table 1: Calibration Curve Parameters for Isosorbide-2-mononitrate [2]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Isosorbide-2-mononitrate25.0 - 5050> 0.99

Table 2: Intra-day and Inter-day Precision and Accuracy for Isosorbide-2-mononitrate [2]

Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (25.0)< 1585 - 115< 1585 - 115
Low QC< 1585 - 115< 1585 - 115
Mid QC< 1585 - 115< 1585 - 115
High QC< 1585 - 115< 1585 - 115

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Isosorbide-2-mononitrate and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Isosorbide-2-mononitrate by serial dilution of the stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1000 ng/mL).

  • Calibration Standards: Prepare calibration standards by spiking the appropriate volume of each analyte working standard and a fixed volume of the internal standard working solution into a blank biological matrix (e.g., human plasma). A typical calibration curve may include 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate weighing of the analytical standard.

Protocol 2: Sample Preparation (Protein Precipitation)[2]
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution.

  • Add an appropriate volume of a cold protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis[2]
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size. A chiral column may be necessary if separating from the 5-mononitrate isomer is required.

  • Mobile Phase: An optimized gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for Isosorbide mononitrate analysis, often monitoring for acetate adducts.[2]

  • MRM Transitions:

    • Isosorbide-2-mononitrate: Monitor a specific precursor ion to product ion transition.

    • This compound: Monitor the corresponding mass-shifted precursor ion to product ion transition.

References

Technical Support Center: Sensitive Detection of Isosorbide-2-mononitrate using its ¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of sensitive Isosorbide-2-mononitrate (ISMN) detection using its ¹³C₆ isotopically labeled internal standard (IS). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is a ¹³C₆-labeled internal standard (IS) recommended for the quantitative analysis of Isosorbide-2-mononitrate?

A stable isotope-labeled internal standard, such as Isosorbide-2-mononitrate-¹³C₆, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] It is chemically identical to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1] This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to higher precision and accuracy in quantification.[1]

Q2: My LC-MS/MS is showing low sensitivity for Isosorbide-2-mononitrate. How can I improve it?

Low sensitivity for ISMN can be attributed to several factors. Neutral organic nitrates like ISMN often exhibit poor ionization in electrospray ionization (ESI) sources.[2][3] A common strategy to enhance signal intensity is the formation of adducts.[2][3]

  • Adduct Formation: In negative ESI mode, the formation of acetate adducts has been shown to significantly improve the ionization and fragmentation of ISMN.[2][3] This can be achieved by incorporating a low concentration of ammonium acetate into the mobile phase.[1]

  • MS Parameter Optimization: Ensure that mass spectrometer parameters such as ion spray voltage, declustering potential, and collision energy are optimized specifically for the ISMN-acetate adduct and its corresponding ¹³C₆-IS adduct.[1][4]

Q3: I am having difficulty chromatographically separating Isosorbide-2-mononitrate from its isomer, Isosorbide-5-mononitrate. What should I do?

Isosorbide-2-mononitrate and Isosorbide-5-mononitrate are structural isomers, which can make their separation challenging.

  • Chiral Chromatography: The use of a chiral column is a validated and effective method for the baseline separation of these two isomers.[2][3]

  • Chromatographic Condition Optimization: Fine-tuning the mobile phase composition and gradient can also improve resolution.

Q4: I am observing significant matrix effects in my plasma samples. How can I mitigate this?

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting endogenous components from the biological matrix, are a common challenge in bioanalysis.[5][6]

  • Effective Sample Preparation: Employing a robust sample preparation method is crucial. While simple protein precipitation is often used, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract, thereby reducing matrix effects.[7][8]

  • Use of ¹³C₆-IS: The use of a stable isotope-labeled internal standard like ¹³C₆-ISMN is the most effective way to compensate for matrix effects, as it is similarly affected by the matrix as the analyte.[1]

  • Chromatographic Separation: Improving the chromatographic separation to resolve ISMN from interfering matrix components can also help.

Q5: What are the key validation parameters to consider for an LC-MS/MS method for ISMN?

A comprehensive method validation should be performed to ensure the reliability of the results. Key parameters include:[9][10]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[11]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[6]

  • Extraction Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure ISMN is in a single ionic form.
Column degradation.Replace the analytical column.
Sample overload.Reduce the injection volume or sample concentration.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Column temperature variation.Use a column oven to maintain a stable temperature.
Pump malfunction.Check the LC pump for leaks and ensure it is delivering a consistent flow rate.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Impure internal standard.Verify the purity of the ¹³C₆-ISMN.
In-source fragmentation.Optimize MS source parameters to minimize fragmentation.
Carryover Inadequate washing of the autosampler.Optimize the autosampler wash procedure with a strong solvent.
Adsorption of the analyte to system components.Use a different injection solvent or modify the mobile phase.
Inaccurate Quantification Improper calibration curve.Prepare fresh calibration standards and ensure the curve is linear and covers the expected concentration range.
Degradation of analyte or IS.Assess the stability of stock solutions and samples under the storage conditions used.[13][14]
Non-optimized integration parameters.Manually review and optimize peak integration parameters.

Experimental Protocols

Detailed Methodology for Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the ¹³C₆-Isosorbide-2-mononitrate internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[15]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Key LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of Isosorbide-2-mononitrate. These should be optimized for your specific instrumentation.

Parameter Typical Value
LC Column Chiral column (e.g., for isomer separation) or a C18 column (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the separation needs
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (ISMN) m/z 250.0 → 59.0 (Acetate adduct)[1]
MRM Transition (¹³C₆-ISMN) m/z 256.1 → 58.8 (Acetate adduct)[1]

Visualizations

Isosorbide Mononitrate Signaling Pathway

Isosorbide Mononitrate Signaling Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell ISMN Isosorbide Mononitrate NO Nitric Oxide (NO) ISMN->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease Decrease in intracellular Ca²⁺ PKG->Ca2_decrease Relaxation Muscle Relaxation (Vasodilation) Ca2_decrease->Relaxation

Caption: Isosorbide Mononitrate's mechanism of action leading to vasodilation.

Experimental Workflow for ISMN Quantification

Experimental Workflow for ISMN Quantification SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with ¹³C₆-ISMN SampleCollection->Spiking ProteinPrecipitation 3. Protein Precipitation Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation 6. Evaporation SupernatantTransfer->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing 9. Data Processing & Quantification LCMS_Analysis->DataProcessing

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using Isosorbide-2-mononitrate-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of Isosorbide-2-mononitrate-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) in the validation of analytical methods for the quantification of Isosorbide-2-mononitrate (2-ISMN). The use of a SIL-IS is widely recognized as the gold standard in bioanalytical method validation, offering superior accuracy and precision compared to other alternatives.[1][2] This is because SIL-IS have similar chemical and physical properties to the analyte, which helps to minimize variability during sample preparation and analysis.[3][4][5]

Performance Comparison: Isosorbide Mononitrate Analysis

The following table summarizes the performance of a validated HPLC-MS/MS method for the determination of isosorbide mononitrate in human plasma, utilizing a ¹³C₆-labeled internal standard. While the cited study specifically used ¹³C₆-Isosorbide-5-mononitrate, the performance characteristics are indicative of what can be expected when using ¹³C₆-Isosorbide-2-mononitrate for the analysis of 2-ISMN due to their structural similarities.

Validation Parameter Performance with ¹³C₆-Isosorbide-5-mononitrate Internal Standard Alternative Method (LC-UV with Guaifenesin as Internal Standard)
Linearity Range 5.00–1000 ng/mL[3]51.6 to 2064.4 ng/mL[4]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[3]51.6 ng/mL[4]
Intra-batch Accuracy (Relative Error) -8.8% to 7.1%[3]94.2–105.5% (expressed as % of nominal)[4]
Inter-batch Accuracy (Relative Error) -8.8% to 7.1%[3]97.2–102.7% (expressed as % of nominal)[4]
Intra-batch Precision (RSD) 2.4% to 6.6%[3]< 10%[4]
Inter-batch Precision (RSD) 2.4% to 6.6%[3]< 10%[4]
Mean Extraction Recovery 87.0%[3]Not explicitly reported, but a single step liquid-liquid extraction was used.[4]
Mean Matrix Effect 102.0%[3]Not explicitly reported.

Experimental Protocols

A detailed methodology for a validated HPLC-MS/MS assay for the simultaneous determination of Isosorbide 2-mononitrate (IS 2-MN) and Isosorbide 5-mononitrate (IS 5-MN) using ¹³C₆-Isosorbide 5-mononitrate as the internal standard is provided below.[6] This protocol can be adapted for the specific use of ¹³C₆-Isosorbide-2-mononitrate.

Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample.

  • Add 200 µL of the internal standard working solution (¹³C₆-Isosorbide 5-mononitrate in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Chromatographic Conditions

  • LC System: Shimadzu LC-20A or equivalent.[3][7]

  • Column: ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) or a chiral column for isomer separation.[3][6][7]

  • Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile and 2 mM ammonium acetate in water.[3][7]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.[3][7]

  • Total Run Time: 3.5 minutes.[3][7]

Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent.[3][7]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[3][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3][6][7]

  • MRM Transitions:

    • Isosorbide-2-mononitrate: m/z 250.0 → 59.0 (acetate adduct).[6]

    • ¹³C₆-Isosorbide-5-mononitrate: m/z 256.1 → 58.8 (acetate adduct).[3]

  • Ion Spray Voltage: 4500 V.[3]

  • Source Temperature: 500°C.

Visualizations

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Addition of Isosorbide-2-mononitrate-13C6 Plasma->IS_Addition 50 µL Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation 200 µL Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the bioanalysis of Isosorbide-2-mononitrate.

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Validation Analytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Isosorbide-2-mononitrate-¹³C₆ and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest levels of accuracy and reliability in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison between Isosorbide-2-mononitrate-¹³C₆ and its deuterated counterparts, supported by experimental principles in mass spectrometry.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the use of stable isotope-labeled internal standards (SIL-IS) is essential for correcting analytical variability.[1] An ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves consistently during sample preparation, chromatography, and ionization.[2] While both carbon-13 (¹³C) labeled and deuterium (²H) labeled internal standards are utilized, their inherent properties can significantly influence the quality of analytical data.

Mitigating Matrix Effects: The Central Challenge

Biological matrices, such as plasma and urine, are complex environments that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[1] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1] An ideal internal standard co-elutes with the analyte, experiencing the same degree of matrix effect and thereby providing reliable normalization.[1][2]

Head-to-Head Comparison: Isosorbide-2-mononitrate-¹³C₆ vs. Deuterated Standards

The primary distinction between Isosorbide-2-mononitrate-¹³C₆ and a deuterated version lies in the isotopes used for labeling. Isosorbide-2-mononitrate-¹³C₆ incorporates six heavy carbon-13 atoms, whereas a deuterated standard replaces hydrogen atoms with deuterium.[1][3] This seemingly subtle difference has profound implications for analytical performance.

Table 1: Performance Comparison of Isosorbide-2-mononitrate-¹³C₆ and Deuterated Internal Standards

FeatureIsosorbide-2-mononitrate-¹³C₆Deuterated Isosorbide-2-mononitrate
Chromatographic Co-elution Identical to the unlabeled analyte, ensuring perfect co-elution.[2][4]Prone to chromatographic shifts, leading to different retention times.[5]
Correction for Matrix Effects Excellent, due to identical elution profiles with the analyte.[6][7]Can be compromised due to differential ion suppression or enhancement resulting from chromatographic shifts.[6]
Accuracy & Precision Demonstrates improved accuracy and precision.[6]Can lead to inaccuracies; one study showed a 40% error in an example due to imperfect retention time matching.[5][6]
Isotopic Stability Highly stable, with no risk of isotopic exchange.[6]Susceptible to the back-exchange of deuterium atoms with protons from the solvent.[6]
Cost Generally more expensive to synthesize.[8]Often more readily available and less expensive.[2]

The Decisive Advantage of ¹³C Labeling

The most significant benefit of using Isosorbide-2-mononitrate-¹³C₆ is its identical chromatographic behavior to the native analyte.[1] The substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties, leading to perfect co-elution.[2][4] This ensures that both the analyte and the internal standard experience the exact same matrix effects, which is crucial for accurate and precise quantification.[6][7]

Conversely, the mass difference between hydrogen and deuterium can cause a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the analyte.[5] This separation can lead to differential matrix effects, compromising the reliability of the results.[6] Furthermore, deuterated standards can be susceptible to isotopic exchange, where deuterium atoms are replaced by protons from the solvent, affecting the integrity of the internal standard.[6]

Experimental Protocol: Quantification of Isosorbide-2-mononitrate in Human Plasma

This protocol outlines a general procedure for the quantification of Isosorbide-2-mononitrate in human plasma using Isosorbide-2-mononitrate-¹³C₆ as an internal standard, based on established bioanalytical methods.[9]

1. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Isosorbide-2-mononitrate and Isosorbide-2-mononitrate-¹³C₆ in a suitable solvent (e.g., acetonitrile-water, 50:50, v/v) at a concentration of 0.5 mg/mL.[9]

  • Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.[9]

  • Prepare the internal standard working solution by diluting the Isosorbide-2-mononitrate-¹³C₆ stock solution to a concentration of 1000 ng/mL.[9]

2. Sample Preparation:

  • To 50 µL of human plasma, add a fixed amount of the Isosorbide-2-mononitrate-¹³C₆ working solution.

  • Perform a liquid-liquid extraction by adding 200 µL of ethyl acetate.[9]

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reversed-phase C18 column.[2][9]

  • Mobile Phase: A typical mobile phase could consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2] A study on a similar compound used acetonitrile and 2 mM ammonium acetate in water (90:10, v/v) with isocratic elution.[9]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to monitor the specific precursor to product ion transitions for both Isosorbide-2-mononitrate and Isosorbide-2-mononitrate-¹³C₆.[9]

4. Quantification:

  • Determine the concentration of Isosorbide-2-mononitrate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[2]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add IS (Isosorbide-2-mononitrate-¹³C₆) plasma->is_add extraction Liquid-Liquid Extraction is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Chromatographic Separation (LC) reconstitution->lc ms Mass Spectrometric Detection (MS/MS) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio integration->ratio quantification Quantification via Calibration Curve ratio->quantification

Caption: A typical workflow for quantitative bioanalysis using an internal standard.

Conclusion and Recommendation

While deuterated internal standards can be a more cost-effective option, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards like Isosorbide-2-mononitrate-¹³C₆ for robust and accurate quantitative bioanalysis.[4][6] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices.[1][6] For high-stakes research and regulated drug development where data integrity is paramount, the investment in Isosorbide-2-mononitrate-¹³C₆ is highly recommended to ensure the most reliable and defensible results.

References

A Comparative Guide to Internal Standards in the Bioanalysis of Isosorbide-2-Mononitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents like Isosorbide-2-mononitrate (IS-2-MN) is paramount for accurate pharmacokinetic and bioavailability assessments. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods is a critical factor that directly influences the reliability and robustness of the analytical data. This guide provides a comprehensive comparison of analytical methods for IS-2-MN, focusing on the cross-validation principles of using a stable isotope-labeled (SIL) internal standard, Isosorbide-2-mononitrate-¹³C₆, versus a different, structurally analogous internal standard.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This minimizes variability during sample preparation and analysis, leading to higher accuracy and precision.

In contrast, a structural analog internal standard is a molecule with a similar, but not identical, chemical structure to the analyte. While more readily available and often less expensive than SIL standards, their chromatographic behavior and ionization efficiency may differ from the analyte, potentially leading to less effective compensation for matrix effects and other sources of analytical variability.

This guide will delve into the experimental methodologies and comparative performance data of these two approaches for the analysis of Isosorbide-2-mononitrate.

Experimental Protocols

A crucial aspect of comparing analytical methods is understanding the detailed experimental procedures. Below are representative protocols for the quantification of Isosorbide-2-mononitrate using both a stable isotope-labeled internal standard and a structural analog internal standard.

Method A: Using Isosorbide-2-mononitrate-¹³C₆ as Internal Standard

This method is adapted from a validated assay for the simultaneous determination of Isosorbide-2-mononitrate and Isosorbide-5-mononitrate.[1][2]

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of the working solution of Isosorbide-5-mononitrate-¹³C₆ (as a representative SIL IS for isosorbide mononitrates).

    • Perform protein precipitation by adding 200 µL of acetonitrile.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Chiral column (specifics as per validated method).

    • Mobile Phase: A suitable gradient of aqueous and organic solvents.

    • Flow Rate: As optimized for the specific column and separation.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Isosorbide-2-mononitrate and its ¹³C₆-labeled internal standard. Acetate adduct ions are often used for enhanced sensitivity.[1][2]

Method B: Using a Structural Analog as Internal Standard (e.g., Guaifenesin)

This hypothetical method is based on principles from various bioanalytical assays using structural analog internal standards.

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of the working solution of the structural analog internal standard (e.g., Guaifenesin).

    • Perform protein precipitation by adding 200 µL of acetonitrile.

    • Vortex the mixture.

    • Centrifuge to remove precipitated proteins.

    • Transfer the supernatant for analysis.

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents designed to separate Isosorbide-2-mononitrate from the internal standard and endogenous interferences.

    • Flow Rate: Optimized for the chosen column and mobile phase.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI in an appropriate mode (positive or negative) for both the analyte and the IS.

    • Detection: MRM.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Isosorbide-2-mononitrate and the structural analog internal standard.

Comparative Data Presentation

The following tables summarize the expected performance characteristics based on the principles of using stable isotope-labeled versus structural analog internal standards.

Table 1: Comparison of Method Validation Parameters

ParameterMethod with Isosorbide-2-mononitrate-¹³C₆ (SIL IS)Method with Structural Analog IS
Linearity (r²) Typically > 0.99Typically > 0.99
Lower Limit of Quantification (LLOQ) Potentially lower due to better signal-to-noiseMay be higher due to less effective noise reduction
Accuracy (% Bias) Generally within ±15% (often tighter)Generally within ±15%
Precision (% RSD) Typically < 15% (often lower)Typically < 15%
Recovery High and consistent between analyte and ISMay be variable between analyte and IS
Matrix Effect Minimized due to co-elution and similar ionizationCan be significant if chromatographic properties differ

Table 2: Key Performance Indicators

Performance IndicatorIsosorbide-2-mononitrate-¹³C₆ (SIL IS)Structural Analog IS
Compensation for Matrix Effects ExcellentVariable
Compensation for Extraction Variability ExcellentGood to Variable
Chromatographic Co-elution Expected to be identicalUnlikely to be identical
Risk of Cross-Interference Low (due to mass difference)Potential for interference from metabolites or endogenous compounds
Cost and Availability Higher cost, may require custom synthesisGenerally lower cost and more readily available

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship in the cross-validation of analytical methods using different internal standards.

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Experimental workflow for bioanalysis of Isosorbide-2-mononitrate.

G cluster_methods Analytical Methods cluster_validation Cross-Validation cluster_outcome Performance Assessment method_a Method A (SIL IS: IS-2-MN-¹³C₆) analyze_samples Analyze QC Samples with Both Methods method_a->analyze_samples method_b Method B (Structural Analog IS) method_b->analyze_samples compare_results Compare Quantitative Results analyze_samples->compare_results accuracy Accuracy compare_results->accuracy precision Precision compare_results->precision robustness Robustness compare_results->robustness

Logical relationship in cross-validating methods with different internal standards.

References

A Comparative Guide to the Quantification of Isosorbide-2-mononitrate: Evaluating the Accuracy and Precision of the ¹³C₆ Internal Standard Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents like Isosorbide-2-mononitrate (IS-2-MN) is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an internal standard is a critical factor in the robustness and reliability of bioanalytical methods, particularly in complex matrices such as human plasma. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, ¹³C₆-Isosorbide-5-mononitrate, against other analytical methodologies for the quantification of Isosorbide mononitrates.

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they experience similar extraction recovery, matrix effects, and ionization efficiency, which leads to more accurate and precise measurements.[3][4][5] This guide presents supporting experimental data from published studies to highlight these advantages.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for the quantification of Isosorbide mononitrates using a ¹³C₆ internal standard compared to methods employing structural analog internal standards or other analytical techniques.

Table 1: Performance Characteristics of LC-MS/MS Methods for Isosorbide Mononitrate Quantification in Human Plasma

ParameterMethod with ¹³C₆-IS-5-MN Internal Standard (for IS-2-MN)[6]Method with Structural Analog IS (Acetaminophen for IS-5-MN)[7]Method with Structural Analog IS (Isomannide Mononitrate for IS-2-MN & IS-5-MN)[8]
Linearity Range 25.0 - 5050 ng/mL1.04 - 1040 ng/mL2.6 - 208 ng/mL (IS-2-MN) 2.3 - 1010 ng/mL (IS-5-MN)
Correlation Coefficient (r²) > 0.99≥ 0.99Not Reported
Lower Limit of Quantification (LLOQ) 25.0 ng/mL1.04 ng/mL~2.5 ng/mL
Intra-day Accuracy (%) Within ±15%98.13 - 118.15% (at LLOQ)Not Reported
Inter-day Accuracy (%) Within ±15%93.10 - 118.15% (at LLOQ)Within suitable range
Intra-day Precision (%RSD) Within ±15%< 8.6%< 10%
Inter-day Precision (%RSD) Within ±15%< 13.4%< 10%

Table 2: Performance of an LC-MS/MS Method for Isosorbide-5-mononitrate using ¹³C₆-IS-5-MN Internal Standard in Human Plasma[9][10]

ParameterPerformance Data
Linearity Range 5.00 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5.00 ng/mL
Intra-batch Accuracy (RE%) -8.8% to 7.1%
Inter-batch Accuracy (RE%) -8.8% to 7.1%
Intra-batch Precision (%RSD) 2.4% to 6.6%
Inter-batch Precision (%RSD) 2.4% to 6.6%
Mean Extraction Recovery 87.0%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the quantification of Isosorbide mononitrates using an LC-MS/MS method with a ¹³C₆ internal standard.

Method 1: Simultaneous Quantification of IS-2-MN and IS-5-MN using ¹³C₆-IS-5-MN[6]
  • Sample Preparation: A simple protein precipitation technique was employed.

  • Internal Standard: ¹³C₆ Isosorbide 5-mononitrate.

  • Chromatography: The two isomers were separated on a chiral column.

  • Detection: Mass detection was carried out by electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.

  • Ionization: As neutral organic nitrates do not ionize well, adduct formation was evaluated. Acetate adduct ions of IS-2-MN and IS-5-MN were selected for quantification.

Method 2: Quantification of IS-5-MN using ¹³C₆-IS-5-MN[9][10]
  • Sample Preparation: 50 µL of human plasma was extracted with 200 µL of ethyl acetate (liquid-liquid extraction).

  • Internal Standard: ¹³C₆-5-ISMN.

  • Chromatography:

    • Column: ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm).[10]

    • Mobile Phase: Isocratic elution with acetonitrile and 2 mM ammonium acetate in water (90:10, v/v).[10][11]

    • Flow Rate: Not specified.

    • Run Time: 3.5 minutes.[10][11]

  • Detection:

    • Instrument: API 4000 tandem mass spectrometer.[11]

    • Ionization Mode: Negative electrospray ionization (ESI-).[11]

    • MRM Transitions: m/z 250.0 ⟶ 59.0 for 5-ISMN and m/z 256.1 ⟶ 58.8 for ¹³C₆-5-ISMN.[11]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in the quantification of Isosorbide-2-mononitrate using a ¹³C₆ internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add ¹³C₆-ISMN Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (Chiral or C18 Column) injection->chromatography ionization Electrospray Ionization (ESI-) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Workflow for ISMN quantification using a ¹³C₆ internal standard.

References

Performance Comparison of Bioanalytical Assays for Isosorbide-2-mononitrate: A Focus on Linearity and Range Determination with Isosorbide-2-mononitrate-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Isosorbide-2-mononitrate (IS-2-MN), with a particular focus on the linearity and range of assays utilizing the stable isotope-labeled internal standard, Isosorbide-2-mononitrate-13C6. The selection of an appropriate internal standard and a well-validated analytical method with a suitable linear range are critical for accurate pharmacokinetic and toxicokinetic studies in drug development.

Superior Linearity and a Wide Dynamic Range with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. This is primarily due to the similar physicochemical properties between the analyte and the internal standard, which helps to compensate for variability in sample preparation and matrix effects, leading to improved accuracy and precision.

Experimental data from various studies demonstrate that methods employing a 13C-labeled internal standard for the analysis of isosorbide mononitrates offer excellent linearity over a broad concentration range. A study utilizing 13C6 isosorbide 5-mononitrate as an internal standard for the simultaneous determination of IS-2-MN and Isosorbide-5-mononitrate (IS-5-MN) in rat and human plasma reported a linear range for IS-2-MN from 25.0 ng/mL to 5050 ng/mL with a coefficient of determination (r²) greater than 0.99.[1][2] Another source indicates a linear range of 1-240 ng/mL for IS-2-MN when using this compound as the internal standard.

Comparative Analysis of Linearity and Range

The following tables summarize the linearity and range of different analytical methods for Isosorbide-2-mononitrate and the related compound, Isosorbide-5-mononitrate, highlighting the performance of assays using this compound against alternatives.

Table 1: Linearity and Range Determination for Isosorbide-2-mononitrate (IS-2-MN) Assays

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MSThis compound Plasma1 - 240> 0.99
LC-ESI-MS/MS13C6 Isosorbide 5-mononitrateRat and Human Plasma25.0 - 5050> 0.99[1][2]
GC-LCIsoidide mononitrateHuman PlasmaLLOQ: 10.0Not Specified

Table 2: Linearity and Range Determination for Isosorbide-5-mononitrate (IS-5-MN) Assays (for comparative purposes)

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
HPLC-MS/MS13C6-5-ISMNHuman Plasma5.00 - 1000> 0.99
LC-UVGuaifenesinHuman Plasma51.6 - 2064.4Not Specified
LC/ESI-MS/MSAcetaminophenHuman Plasma1.04 - 1040> 0.99
SpectrophotometryNot ApplicableBulk and Tablet5 - 60 (µg/mL)Not Specified[3]
RP-HPLCNot ApplicablePharmaceutical Dosage Form6 - 21 (µg/mL)Not Specified[4]

Experimental Protocol: Linearity and Range Determination for an LC-MS/MS Assay of Isosorbide-2-mononitrate

This section outlines a typical experimental protocol for establishing the linearity and quantitative range of an LC-MS/MS method for Isosorbide-2-mononitrate using this compound as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of Isosorbide-2-mononitrate reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of high concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner.

  • Working Solutions: Prepare a series of working standard solutions of Isosorbide-2-mononitrate by serial dilution of the stock solution with an appropriate solvent. Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards:

  • Spike a known volume of the appropriate biological matrix (e.g., human plasma) with the Isosorbide-2-mononitrate working solutions to create a set of calibration standards. A minimum of six to eight non-zero concentration levels should be prepared, bracketing the expected concentration range of the study samples.

  • A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

  • Add a fixed volume of the internal standard working solution to all calibration standards, the zero sample, and the quality control samples.

3. Sample Preparation:

  • Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Develop a chromatographic method to achieve adequate separation of Isosorbide-2-mononitrate from any potential interferences.

  • Optimize the mass spectrometer parameters for the detection of the analyte and internal standard using multiple reaction monitoring (MRM).

5. Data Analysis and Evaluation:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve. The linearity is generally considered acceptable if the coefficient of determination (r²) is ≥ 0.99.

  • The range of the assay is defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, while the ULOQ is the highest.

Visualizing the Workflow and the Importance of a Wide Linear Range

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assay validation and the significance of a broad linear range in the context of drug development.

Assay_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_evaluation 3. Data Evaluation stock_solution Stock Solution Preparation (Analyte & IS) working_solution Working Solution Dilution stock_solution->working_solution calibration_standards Calibration Curve Standards Preparation working_solution->calibration_standards qc_samples Quality Control (QC) Samples Preparation working_solution->qc_samples sample_extraction Sample Extraction (e.g., Protein Precipitation) calibration_standards->sample_extraction qc_samples->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_acquisition Data Acquisition (Peak Area Ratios) lcms_analysis->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve linearity_assessment Linearity Assessment (r² ≥ 0.99) calibration_curve->linearity_assessment range_determination Range Determination (LLOQ & ULOQ) linearity_assessment->range_determination Linear_Range_Benefit cluster_range Assay's Linear Range cluster_implications Implications for Drug Development narrow_range Narrow Linear Range dilutions Frequent Sample Dilutions narrow_range->dilutions leads to wide_range Wide Linear Range (e.g., with 13C6-IS) flexibility Flexibility in Handling Diverse Sample Concentrations wide_range->flexibility enables errors Increased Risk of Error & Sample Wastage dilutions->errors efficiency Reduced Sample Throughput dilutions->efficiency robustness Improved Method Robustness & Fewer Repeats flexibility->robustness cost_time Reduced Cost and Time robustness->cost_time

References

A Comparative Analysis of Isosorbide-2-mononitrate-13C6 and Isosorbide-5-mononitrate-13C6 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Isotope-Labeled Internal Standard for Isosorbide Mononitrate Quantification.

In the quantitative analysis of active pharmaceutical ingredients (APIs) and their metabolites, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comparative overview of two such internal standards: Isosorbide-2-mononitrate-13C6 and Isosorbide-5-mononitrate-13C6. These standards are crucial for the precise measurement of the two principal active metabolites of isosorbide dinitrate: Isosorbide-2-mononitrate (IS-2-MN) and Isosorbide-5-mononitrate (IS-5-MN).

While both labeled compounds are intended for use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a review of published scientific literature reveals a significant disparity in the availability of performance data. Isosorbide-5-mononitrate-13C6 is well-documented in validated bioanalytical methods, with extensive experimental data supporting its use.[1][2][3][4][5] Conversely, specific experimental data and validated methods employing this compound as an internal standard are not as readily available in peer-reviewed literature.

This guide will summarize the known characteristics of both internal standards, present the detailed experimental data available for Isosorbide-5-mononitrate-13C6, and provide a general experimental framework applicable to both, thereby aiding researchers in making informed decisions for their analytical needs.

Performance Data Overview

The following table summarizes the quantitative performance data that has been published for bioanalytical methods utilizing Isosorbide-5-mononitrate-13C6 as an internal standard for the quantification of Isosorbide-5-mononitrate in human plasma.[1][2][5] No directly comparable, comprehensive dataset was found in the public domain for this compound.

ParameterIsosorbide-5-mononitrate-13C6 (for IS-5-MN analysis)This compound (for IS-2-MN analysis)
Analytical Technique HPLC-MS/MS[1][2][5]Intended for GC- or LC-MS[6]
Matrix Human Plasma[1][2][5]Not specified in available literature
Linearity Range 5.00–1000 ng/mL[1][2][5], 12.4 ng/mL to 2500 ng/mL[4]Data not available
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[1][2][5], 12.4 ng/mL[4]Data not available
Intra-batch Precision (%RSD) 2.4% to 6.6%[1][2]Data not available
Inter-batch Precision (%RSD) Not explicitly stated, but within acceptable limits[1][2]Data not available
Intra-batch Accuracy (%RE) -8.8% to 7.1%[1][2]Data not available
Inter-batch Accuracy (%RE) Not explicitly stated, but within acceptable limits[1][2]Data not available
Mean Extraction Recovery 87.0%[1][2]Data not available
Mean Matrix Effect 102.0%[1][2]Data not available

Experimental Protocols

The following are detailed methodologies from published studies that have successfully employed Isosorbide-5-mononitrate-13C6 as an internal standard. These protocols can serve as a strong starting point for the development of methods for both IS-5-MN and IS-2-MN.

Protocol 1: Quantification of Isosorbide-5-mononitrate in Human Plasma by HPLC-MS/MS[3][4][7]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add the working solution of Isosorbide-5-mononitrate-13C6 (internal standard).

    • Add 200 µL of ethyl acetate as the extraction solvent.

    • Vortex mix for a specified time to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • HPLC System: LC-20A (Shimadzu, Japan) or equivalent.

    • Analytical Column: ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile and 2 mM ammonium acetate in water (90:10, v/v).

    • Flow Rate: Not specified, but typically around 0.5-1.0 mL/min for such columns.

    • Injection Volume: 5 µL.

    • Total Run Time: 3.5 minutes.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent.

    • Ionization Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source: Electrospray Ionization (ESI), negative mode is also reported to be effective, especially with acetate adducts.[4][7]

    • Specific precursor-to-product ion transitions for IS-5-MN and IS-5-MN-13C6 would be optimized.

Protocol 2: Simultaneous Determination of Isosorbide-2-mononitrate and Isosorbide-5-mononitrate[6][8][9]

A method for the simultaneous determination of both IS-2-MN and IS-5-MN has been developed, which utilized Isosorbide-5-mononitrate-13C6 as the internal standard for both analytes.[4][7][8] This suggests that in the absence of commercially available and validated this compound, the 5-isomer's labeled counterpart can potentially be used, although this is not ideal as the internal standard should ideally be the labeled version of the specific analyte.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add the internal standard solution.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Chromatographic Conditions:

    • A chiral column is necessary to separate the two isomers, IS-2-MN and IS-5-MN.[4][7][8]

  • Mass Spectrometric Conditions:

    • ESI in negative MRM mode was found to be effective, monitoring the acetate adduct ions of the analytes and the internal standard.[4][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of isosorbide mononitrates in a biological matrix using a labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (IS-2-MN-13C6 or IS-5-MN-13C6) plasma->is extraction Liquid-Liquid Extraction or Protein Precipitation is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Bioanalytical workflow for isosorbide mononitrate quantification.

Conclusion and Recommendations

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. Based on the currently available scientific literature, Isosorbide-5-mononitrate-13C6 is a well-characterized and validated internal standard for the quantification of Isosorbide-5-mononitrate. Its performance characteristics are thoroughly documented, making it a reliable choice for researchers.

For the quantification of Isosorbide-2-mononitrate, the use of This compound is theoretically the most appropriate choice. However, the lack of published, validated methods necessitates that any laboratory opting to use this internal standard would need to perform a full method development and validation according to regulatory guidelines.

In instances where both isomers are being measured simultaneously, and a validated source of this compound is unavailable, existing literature suggests that Isosorbide-5-mononitrate-13C6 may be used, provided that the method is rigorously validated for both analytes.[4][7] Researchers should, however, be mindful of potential differences in extraction recovery and ionization efficiency between the two isomers relative to a single internal standard.

Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method, the availability of well-characterized standards, and the need to adhere to regulatory standards for bioanalytical method validation.

References

A Comparative Guide to the Bioanalytical Performance of Isosorbide-2-mononitrate-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of Isosorbide-2-mononitrate-13C6 as an internal standard in the quantitative analysis of Isosorbide mononitrate isomers. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from published bioanalytical method validations to offer insights into its performance against alternative analytical approaches.

Introduction

Isosorbide-2-mononitrate (IS-2-MN) and its isomer, Isosorbide-5-mononitrate (IS-5-MN), are active metabolites of Isosorbide dinitrate, a widely used vasodilator for the treatment of angina pectoris.[1][2][3] Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is a key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[4][5] This internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[6]

This guide will detail the experimental protocols for methods utilizing this compound (and its closely related isomer, Isosorbide-5-mononitrate-13C6), present its performance data, and compare it with other analytical techniques.

Data Presentation: Performance of Isosorbide Mononitrate Bioanalytical Methods

The following tables summarize the performance characteristics of an LC-MS/MS method using Isosorbide-5-mononitrate-13C6 for the quantification of Isosorbide-5-mononitrate in human plasma. This data is representative of the performance expected when using a stable isotope-labeled internal standard for Isosorbide mononitrate analysis.

Table 1: Method Validation Summary for Isosorbide-5-mononitrate Quantification using LC-MS/MS with Isosorbide-5-mononitrate-13C6 Internal Standard

ParameterResult
Linearity Range 5.00–1000 ng/mL[1][3]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[1][3]
Intra-batch Precision (%CV) 2.4% to 6.6%[1][3]
Inter-batch Precision (%CV) Not explicitly stated, but within acceptable limits
Intra-batch Accuracy (%RE) -8.8% to 7.1%[1][3]
Inter-batch Accuracy (%RE) Not explicitly stated, but within acceptable limits
Mean Extraction Recovery 87.0%[1][3]
Mean Matrix Effect 102.0%[1][3]

Table 2: Comparison of Analytical Methods for Isosorbide Mononitrate Quantification

Analytical MethodInternal StandardAdvantagesLimitations
LC-MS/MS Isosorbide-mononitrate-13C6 High sensitivity and selectivity; corrects for matrix effects and extraction variability.[1][6]Higher cost of instrumentation and internal standard.
LC-MS/MS Other (e.g., Guaifenesin)Lower cost of internal standard.Potential for different extraction recovery and matrix effects compared to the analyte.[6]
GC-MS Not always specifiedHigh separation efficiency.May require derivatization of the analyte.[7]
HPLC-UV Not always specifiedLower cost and wider availability of instrumentation.Lower sensitivity and selectivity compared to MS detection.[8]
TLC-Densitometry Not specifiedSimple and cost-effective.Lower precision and sensitivity.[9]
Differential Scanning Calorimetry (DSC) NoneNo standard required.Only applicable to raw material and dry mixtures, not biological samples.[9]

Experimental Protocols

Below are detailed methodologies for key experiments involving the quantification of Isosorbide mononitrate using a stable isotope-labeled internal standard.

Protocol 1: Quantification of Isosorbide-5-mononitrate in Human Plasma by LC-MS/MS

This protocol is based on a validated method for a bioequivalence study.[1][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (Isosorbide-5-mononitrate-13C6).

  • Add 200 µL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Shimadzu LC-20A or equivalent.[1][3]

  • Analytical Column: ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm) or equivalent.[1][3]

  • Mobile Phase: Isocratic elution with acetonitrile and 2 mM ammonium acetate in water (90:10, v/v).[1][3]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 5 µL.[1][3]

  • Total Run Time: 3.5 minutes.[1][3]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent.[1][3]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Isosorbide mononitrate.[10]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions for both the analyte (Isosorbide-5-mononitrate) and the internal standard (Isosorbide-5-mononitrate-13C6) would be monitored.

Protocol 2: Simultaneous Determination of Isosorbide-2-mononitrate and Isosorbide-5-mononitrate in Plasma by Chiral LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of both isomers.[10]

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add the internal standard (Isosorbide-5-mononitrate-13C6).

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly or after evaporation and reconstitution.

2. Chromatographic Conditions

  • LC System: A suitable HPLC or UHPLC system.

  • Analytical Column: A chiral column capable of separating the Isosorbide mononitrate isomers.

  • Mobile Phase: As optimized for the chiral separation.

3. Mass Spectrometric Conditions

  • Ionization Mode: ESI in negative mode.

  • Detection: MRM, monitoring for the acetate adducts of the analytes and the internal standard.[10]

Mandatory Visualizations

Experimental_Workflow plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) plasma->is_addition extraction Liquid-Liquid Extraction (Ethyl Acetate) is_addition->extraction vortex Vortex & Centrifuge extraction->vortex supernatant Transfer Supernatant vortex->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection

Caption: Experimental workflow for plasma sample preparation.

Analytical_Comparison cluster_lcms LC-MS/MS Methods cluster_other Alternative Methods lcms_stable With Stable Isotope IS (e.g., this compound) lcms_other With Other IS (e.g., Guaifenesin) lcms_stable->lcms_other Lower IS Cost gcms GC-MS lcms_stable->gcms No Derivatization hplcuv HPLC-UV lcms_stable->hplcuv Higher Specificity & Sensitivity lcms_other->lcms_stable Higher Accuracy gcms->lcms_stable Higher Sensitivity hplcuv->lcms_stable Lower Instrument Cost

Caption: Comparison of analytical methods for Isosorbide mononitrate.

References

Performance Showdown: Isosorbide-2-mononitrate-13C6 Analysis Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Isosorbide-2-mononitrate-13C6 analysis across different mass spectrometry platforms. As a critical internal standard in pharmacokinetic and bioequivalence studies of Isosorbide-2-mononitrate, understanding its analytical performance is paramount for accurate and reliable drug development. This document offers a comparative overview of its performance on a widely-used triple quadrupole mass spectrometer and discusses the expected performance on high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.

Executive Summary

The quantification of Isosorbide-2-mononitrate (IS-2-MN), a vasodilator used in the treatment of angina pectoris, relies on robust bioanalytical methods. The stable isotope-labeled internal standard, this compound, is crucial for correcting matrix effects and improving the accuracy and precision of quantification. This guide consolidates available data on the performance of methods utilizing this internal standard, with a primary focus on triple quadrupole mass spectrometry, for which extensive data is available. While specific quantitative data for this compound on high-resolution mass spectrometers is limited in published literature, this guide provides a qualitative comparison based on the known strengths of these platforms for small molecule analysis.

Performance Comparison of Mass Spectrometers

The choice of a mass spectrometer significantly impacts the sensitivity, selectivity, and linear dynamic range of a bioanalytical method. Below is a comparison of a triple quadrupole system, for which quantitative data for isosorbide mononitrate isomers is available, and a qualitative assessment of high-resolution systems.

Table 1: Quantitative Performance of Isosorbide Mononitrate Isomers on a Triple Quadrupole Mass Spectrometer (API 4000)

ParameterIsosorbide-2-mononitrate (IS-2-MN)Isosorbide-5-mononitrate (IS-5-MN)Isosorbide-5-mononitrate (IS-5-MN) - Method 2
Mass Spectrometer API 4000API 4000Not Specified HPLC-MS
Linear Range 25.0 - 5050 ng/mL5.00 - 1000 ng/mL[1][2]1.04 - 1040 ng/mL
Lower Limit of Quantification (LLOQ) 25.0 ng/mL5.00 ng/mL[1][2]1.04 ng/mL
Intra-day Precision (%RSD) < 15%2.4% - 6.6%[1][2]< 8.6%
Inter-day Precision (%RSD) < 15%2.4% - 6.6%[1][2]< 13.4%
Intra-day Accuracy (%RE) ± 15%-8.8% to 7.1%[1][2]Within ± 0.45%
Inter-day Accuracy (%RE) ± 15%-8.8% to 7.1%[1][2]Within ± 0.45%
Internal Standard ¹³C₆-Isosorbide-5-mononitrate¹³C₆-Isosorbide-5-mononitrate[1][2]Acetaminophen

Qualitative Comparison with High-Resolution Mass Spectrometry (HRMS)

Table 2: Qualitative Performance Comparison

FeatureTriple Quadrupole (e.g., API 4000)High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap)
Selectivity High (using Multiple Reaction Monitoring - MRM)Very High (based on accurate mass measurement)
Sensitivity Generally considered the gold standard for targeted quantification, often achieving lower LLOQs.Can achieve comparable or in some cases better LLOQs for small molecules in complex matrices due to high resolution reducing background noise.
Quantitative Workflow Targeted (MRM). Requires upfront method development for each analyte.Targeted (using extracted ion chromatograms from full scan data) or untargeted. Less compound-specific optimization needed.
Data Analysis Relatively straightforward for quantitative data.More complex data files. Offers the advantage of retrospective data analysis for untargeted screening.
Versatility Primarily for targeted quantification.Highly versatile for both quantitative and qualitative (e.g., metabolite identification) workflows.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. The following is a representative experimental protocol for the analysis of Isosorbide-2-mononitrate using a triple quadrupole mass spectrometer, based on published methods.

Method 1: Simultaneous Determination of Isosorbide-2-mononitrate and Isosorbide-5-mononitrate

1. Sample Preparation

  • Matrix: Human or rat plasma.

  • Procedure: A simple protein precipitation method is employed.

  • Internal Standard: ¹³C₆-Isosorbide-5-mononitrate is used as the internal standard.

2. Liquid Chromatography

  • LC System: Shimadzu LC-20A or equivalent.

  • Column: Chiral column for separation of the two isomers.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2 mM ammonium acetate in water (90:10, v/v).[1]

  • Flow Rate: 0.35 mL/min.[2]

  • Injection Volume: 5 µL.[1][2]

  • Run Time: 3.5 minutes.[1][2]

3. Mass Spectrometry

  • Mass Spectrometer: API 4000 tandem mass spectrometer.[1][2]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • As neutral organic nitrates do not ionize well, acetate adducts are monitored.

    • Isosorbide-2-mononitrate: Specific m/z transition for the acetate adduct to be determined during method development.

    • ¹³C₆-Isosorbide-5-mononitrate (IS): Specific m/z transition for the acetate adduct to be determined during method development.

Visualizing the Workflow

To clearly illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add IS (¹³C₆-IS-5-MN) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Chiral Column) supernatant->lc ms MS/MS Detection (API 4000, ESI-, MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Isosorbide-2-mononitrate analysis.

Signaling Pathway Context

Isosorbide mononitrate, as a nitric oxide (NO) donor, exerts its vasodilatory effects through the NO-sGC-cGMP signaling pathway. Understanding this pathway is crucial for researchers in drug development.

signaling_pathway ISMN Isosorbide Mononitrate NO Nitric Oxide (NO) ISMN->NO Metabolic Conversion sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

References

The Gold Standard vs. The Practical Alternative: A Guide to 13C-Labeled and Structurally Analogous Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a critical decision that directly impacts the reliability and validity of bioanalytical data. This guide provides a comprehensive comparison between the two main types of internal standards: stable isotope-labeled (SIL), specifically ¹³C-labeled, and structurally analogous internal standards.

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thereby experiencing the same effects of the sample matrix and variations in sample processing and instrument response. This co-behavior allows for accurate correction of signal fluctuations, leading to precise and reliable quantification. While ¹³C-labeled internal standards are widely considered the "gold standard" for their ability to mimic the analyte of interest, structurally analogous internal standards offer a practical alternative when cost or availability of SILs is a concern.

This guide presents a data-driven comparison of these two approaches, supported by experimental protocols and performance data, to aid in the selection of the most appropriate internal standard for your bioanalytical needs.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of bioanalytical methods using ¹³C-labeled versus structurally analogous internal standards. The data is compiled from studies on the immunosuppressant drug tacrolimus, providing a direct head-to-head comparison.

Table 1: Method Precision

Parameter¹³C-Labeled IS (Tacrolimus-¹³C,D₂)Structurally Analogous IS (Ascomycin)
Imprecision (%) <3.09<3.63

Data adapted from a study on tacrolimus, demonstrating comparable precision between the two internal standard types.[1]

Table 2: Method Accuracy

Parameter¹³C-Labeled IS (Tacrolimus-¹³C,D₂)Structurally Analogous IS (Ascomycin)
Accuracy (%) 99.55 - 100.6397.35 - 101.71

Data from the same tacrolimus study, showing high and comparable accuracy for both internal standards.[1]

Table 3: Matrix Effect Compensation

Parameter¹³C-Labeled IS (Tacrolimus-¹³C,D₂)Structurally Analogous IS (Ascomycin)
Matrix Effect for Analyte (Tacrolimus) (%) -16.04-29.07
Matrix Effect for IS (%) -16.64-28.41
Compensated Matrix Effect (Analyte/IS Ratio) (%) 0.89-0.97

This table highlights the superior ability of the ¹³C-labeled IS to compensate for matrix effects. While both the analyte and the structurally analogous IS experience significant and similar matrix effects, the ¹³C-labeled IS more closely tracks the analyte's response, resulting in a near-perfect compensation.[1]

The "Isotope Effect": A Critical Consideration

A key differentiator between stable isotope-labeled standards, particularly deuterated standards (a common alternative to ¹³C), and ¹³C-labeled standards is the "isotope effect." The larger mass difference between hydrogen and deuterium can lead to slight differences in physicochemical properties, potentially causing chromatographic separation between the analyte and its deuterated internal standard. This can result in differential matrix effects and compromise the accuracy of quantification. ¹³C-labeled standards, with a smaller relative mass difference, are less prone to this effect and tend to co-elute perfectly with the analyte.[2][3][4]

Experimental Protocols

Detailed methodologies for the quantification of tacrolimus in whole blood using both a ¹³C-labeled and a structurally analogous internal standard are provided below.

Protocol 1: Quantification of Tacrolimus using a ¹³C-Labeled Internal Standard

This protocol is based on established methods for the therapeutic drug monitoring of tacrolimus.

1. Sample Preparation:

  • To 50 µL of whole blood sample, add 100 µL of a working solution of Tacrolimus-¹³C,D₂ in methanol.

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 150 µL of zinc sulfate in water to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: HPLC system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.

  • Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to achieve separation of tacrolimus from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Tacrolimus: 821.5 → 768.4 m/z

    • Tacrolimus-¹³C,D₂: 824.6 → 771.5 m/z

Protocol 2: Quantification of Tacrolimus using a Structurally Analogous Internal Standard (Ascomycin)

This protocol is adapted from a validated method for tacrolimus determination.[1][5]

1. Sample Preparation:

  • To 0.5 mL of plasma ultrafiltrate, add 10 µL of ascomycin working solution (4.5 ng/mL) to achieve a final concentration of 90 pg/mL.[5]

  • For protein precipitation, add a mixture of aqueous zinc sulfate (0.1 mol/L) in an acetonitrile:water solution.[5]

  • Perform liquid-liquid extraction with 1.5 mL of cyclohexane by vortexing for 20 minutes.[5]

  • Centrifuge at 3500 rpm for 10 minutes.[5]

  • Evaporate the organic layer to dryness under a stream of nitrogen at 50°C.[5]

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC System: Nexera LC system or equivalent.[5]

  • Column: Hypurity C18 analytical column.[5]

  • Mobile Phase: A suitable mobile phase for the separation of tacrolimus and ascomycin.

  • Mass Spectrometer: LCMS-8050 triple quadrupole mass spectrometer or equivalent.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[5]

  • MRM Transitions:

    • Tacrolimus: 821.5 → 768.4 m/z[1][5]

    • Ascomycin: 809.5 → 756.4 m/z[1][5]

Visualizing the Workflow and Rationale

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample Add_IS Add Internal Standard (¹³C-labeled or Analog) Sample->Add_IS Extraction Analyte Extraction (e.g., LLE, SPE, PPT) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration Determine Analyte Concentration (from Calibration Curve) Ratio_Calculation->Concentration

Caption: A generalized experimental workflow for bioanalysis using an internal standard.

IS_Justification_Pathway cluster_Correction Correction Mechanism cluster_Outcome Outcome Analyte Analyte in Biological Matrix Variability Sources of Variability - Sample Preparation - Matrix Effects - Instrument Response Analyte->Variability C13_IS ¹³C-Labeled IS (Identical Physicochemical Properties) C13_IS->Variability Analog_IS Structurally Analogous IS (Similar Physicochemical Properties) Analog_IS->Variability C13_Correction Near-Identical Response to Variability Variability->C13_Correction Ideally Tracks Analog_Correction Similar Response to Variability Variability->Analog_Correction Approximates Tracking Accurate_Quant Accurate & Precise Quantification C13_Correction->Accurate_Quant Less_Accurate_Quant Potentially Less Accurate Quantification Analog_Correction->Less_Accurate_Quant

Caption: Logical pathway illustrating the justification for using different internal standards.

Conclusion: Making the Right Choice

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method.

  • ¹³C-Labeled Internal Standards are the preferred choice for achieving the highest level of accuracy and precision. Their near-identical physicochemical properties to the analyte ensure the most effective compensation for matrix effects and other sources of variability. While often associated with higher costs and longer synthesis times, the investment in a ¹³C-labeled standard can be justified by the superior data quality and increased confidence in the analytical results, particularly for regulated studies.[2][3][6][7]

  • Structurally Analogous Internal Standards represent a viable and cost-effective alternative when a stable isotope-labeled standard is not available or practical.[8] However, it is crucial to thoroughly validate the performance of a structural analog to ensure it adequately tracks the analyte's behavior throughout the analytical process. Differences in structure, even if minor, can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising the accuracy of the results.

Ultimately, the decision to use a ¹³C-labeled versus a structurally analogous internal standard should be based on a careful consideration of the specific analytical requirements, the availability and cost of the standards, and the level of data quality demanded by the research or regulatory context. For pivotal studies supporting drug development, the use of a ¹³C-labeled internal standard is strongly recommended to ensure the highest degree of data integrity.

References

Navigating Bioanalysis: A Guide to Stable Isotope-Labeled Internal Standards in a Regulated Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites in biological matrices is a critical pillar of preclinical and clinical research. The choice of an internal standard (IS) is a pivotal decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, and outlines detailed protocols for key validation experiments in line with global regulatory expectations.

The use of an internal standard is fundamental in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, to compensate for variability during sample preparation and analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline. This guideline strongly recommends the use of a SIL-IS whenever possible due to its ability to mimic the analyte of interest closely.[2]

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This structural identity ensures that the SIL-IS and the analyte exhibit nearly identical physicochemical properties, leading to co-elution during chromatographic separation and similar behavior during sample extraction and ionization in the mass spectrometer.[3] This is the primary advantage of SIL-ISs, as it allows for effective correction of matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[4]

In contrast, structural analog internal standards, which are molecules with similar but not identical structures to the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[3] These differences can lead to inadequate compensation for variability, potentially compromising the accuracy and precision of the analytical method.

Quantitative Comparison: SIL-IS vs. Structural Analog IS

The superior performance of SIL-ISs is not merely theoretical. Experimental data from various studies consistently demonstrates the advantages of using a SIL-IS over a structural analog. A notable case study involves the quantification of the anticancer drug Kahalalide F in plasma. The use of a SIL-IS resulted in a significant improvement in both the accuracy and precision of the assay compared to a structural analog IS.

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Structural Analog IS96.88.6
Stable Isotope-Labeled IS100.37.6

This table summarizes the improved accuracy and precision when using a SIL-IS for the analysis of Kahalalide F.

Experimental Protocols for Method Validation

According to the ICH M10 guideline, a full validation of a bioanalytical method requires the assessment of several key parameters to ensure its reliability.[1] Detailed experimental protocols for selectivity, matrix effect, and stability are crucial for demonstrating the suitability of the chosen internal standard.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous components in the biological matrix.[5]

Protocol:

  • Sample Preparation:

    • Obtain blank biological matrix (e.g., plasma, serum) from at least six different sources.

    • For each source, prepare two sets of samples:

      • Set A: Blank matrix processed without the addition of the analyte or IS.

      • Set B: Blank matrix spiked only with the IS at its working concentration.

    • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the IS at its working concentration.

  • Analysis:

    • Analyze the prepared samples using the developed LC-MS method.

  • Acceptance Criteria:

    • In the blank matrix samples (Set A), the response of any interfering peak at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.

    • In the blank matrix samples spiked with the IS (Set B), the response of any interfering peak at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ, and any interference at the retention time of the IS should be less than 5% of the IS response.

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the IS.[4]

Protocol:

  • Sample Preparation:

    • Obtain blank biological matrix from at least six different sources.

    • Prepare three sets of samples at low and high concentrations:

      • Set 1 (Neat Solution): Analyte and IS are spiked into the reconstitution solvent.

      • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the extracted matrix.

      • Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analysis:

    • Analyze all three sets of samples.

  • Calculations and Acceptance Criteria:

    • Matrix Factor (MF): Calculated for each matrix source by dividing the peak area of the analyte in Set 2 by the mean peak area of the analyte in Set 1.

    • IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the IS.

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[4]

Stability

Objective: To evaluate the stability of the analyte and IS in the biological matrix under various storage and handling conditions.[5]

Protocol:

  • Sample Preparation:

    • Prepare low and high concentration quality control (QC) samples in the biological matrix.

  • Stability Conditions to be Evaluated:

    • Freeze-Thaw Stability: Store QC samples at the intended storage temperature for at least 12 hours, then thaw at room temperature. Repeat for at least three cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature for a duration equal to or longer than the expected storage period of the study samples.

  • Analysis:

    • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria:

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Workflows and Decision Making

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

A typical bioanalytical experimental workflow.

A decision tree for internal standard selection.

References

Safety Operating Guide

Safe Disposal of Isosorbide-2-mononitrate-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Isosorbide-2-mononitrate-13C6, ensuring compliance with regulatory standards.

This compound is a stable isotope-labeled version of Isosorbide Mononitrate. For disposal purposes, stable isotope-labeled compounds are treated in the same manner as their unlabeled counterparts as they are not radioactive.[1] The primary consideration for disposal is the inherent hazardous nature of the chemical. Isosorbide Mononitrate is classified as a flammable solid, which is a characteristic of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Therefore, it must be managed and disposed of as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area. Avoid creating dust, and keep the compound away from heat, sparks, and open flames.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • This compound must be classified as a hazardous pharmaceutical waste due to its flammability.[2]

    • Do not mix this waste with non-hazardous waste streams.

  • Containerization:

    • Place the waste this compound in a designated, properly labeled hazardous waste container.

    • According to EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers.[3]

    • Ensure the container is securely closed and stored in a designated hazardous waste accumulation area.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound, Flammable Solid").

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Hazardous pharmaceutical waste is typically treated by incineration at a permitted treatment facility.[3][4]

    • Crucially, do not dispose of this compound by flushing it down the drain or discarding it in the regular trash. [5] The EPA has banned the sewering of hazardous waste pharmaceuticals.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Color Black for RCRA hazardous pharmaceutical wasteEPA[3]
Primary Hazard Class Flammable SolidDOT[2]
Disposal Method Incineration at a permitted facilityEPA[3][4]
Prohibited Disposal Sewering (flushing down the drain)EPA

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols and information derived from Safety Data Sheets for Isosorbide Mononitrate and general pharmaceutical waste disposal regulations. No specific experimental protocols for disposal were cited in the search results. The primary "protocol" is adherence to EPA and DOT regulations for hazardous waste.

Disposal Decision Pathway

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_classification Classification cluster_disposal Disposal Procedure cluster_prohibited Prohibited Actions A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a stable isotope? B->C E Treat as unlabeled Isosorbide Mononitrate C->E Yes D Is it a flammable solid? F Classify as RCRA Hazardous Waste D->F Yes E->D G Place in a black, labeled hazardous waste container F->G K DO NOT dispose in regular trash F->K L DO NOT flush down the drain F->L H Store in designated hazardous waste accumulation area G->H I Arrange for pickup by licensed hazardous waste contractor H->I J Incinerate at a permitted facility I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Isosorbide-2-mononitrate-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isosorbide-2-mononitrate-13C6. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure research environment. As an isotopically labeled active pharmaceutical ingredient (API), it should be handled with care, assuming it presents the same hazards as its unlabeled counterpart.

Pre-Handling Risk Assessment

A thorough risk assessment is mandatory before working with this compound. This involves reviewing available safety data and treating the compound as hazardous.

  • Review Safety Data Sheets (SDS): Consult the SDS for Isosorbide Mononitrate.[1][2][3][4] The isotopic labeling is unlikely to alter the chemical's primary hazards.

  • Assume Hazard: In the absence of a specific SDS for the 13C6 variant, treat it with the same precautions as the unlabeled API.[5][6]

  • Evaluate Experimental Protocol: Assess the quantities being used and the nature of the procedures (e.g., weighing, dissolving, potential for aerosol generation) to determine potential exposure risks.[6][7]

  • Emergency Preparedness: Ensure an emergency plan is in place for spills, exposure, or adverse reactions.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Eye Protection Safety glasses or chemical safety gogglesMust meet American National Standards Institute (ANSI) Z87 or equivalent standards.[9] Protects eyes from splashes.[9][10]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[10][11] Double-gloving is recommended for increased protection.[8] Change gloves immediately if contaminated.
Body Protection Laboratory coatA long-sleeved, buttoned coat made of a chemically resistant material provides a removable barrier in case of a spill.[8][9]
Respiratory Protection Chemical fume hoodAll handling of solid or volatile this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][11][12]
Foot Protection Closed-toe shoesRequired to protect against spills and falling objects.[10][11]
Engineering Controls

Engineering controls are crucial for minimizing exposure at the source.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][5]

  • Chemical Fume Hood: Use a properly functioning chemical fume hood, especially when handling the powdered form, to prevent the liberation of aerosols.[11][12]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.

  • Handling:

    • Avoid contact with skin and eyes.[1][2]

    • Minimize dust and aerosol formation.[1][2]

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a tightly closed container.[2]

    • Keep in a cool, dry, and well-ventilated place.[1][2]

    • Store away from heat, sparks, open flames, and other ignition sources.[1]

    • Store separately from incompatible materials such as oxidizing agents.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Spill Cleanup:

    • Wear appropriate PPE as outlined above.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2]

    • Provide ventilation.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Contaminated Labware (e.g., pipette tips, gloves) Labeled Hazardous Waste BagPlace all disposables that have come into contact with the compound into a designated hazardous waste bag within the fume hood.[7][8]
Solutions of this compound Labeled Liquid Hazardous Waste ContainerCollect in a compatible, sealed, and clearly labeled liquid waste container.[8]
Solid this compound Labeled Solid Hazardous Waste ContainerDispose of in a suitable and closed container.[1]

Dispose of all waste in accordance with local, state, and federal regulations.[13]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Waste Disposal Waste Disposal Experimentation->Waste Disposal Decontamination Decontamination Waste Disposal->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.